Comprehensive Technical Guide on tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate: Structure, Properties, and Synthetic Methodologies
Abstract In the landscape of modern medicinal chemistry, conformationally restricted scaffolds are critical for enhancing the target affinity and metabolic stability of drug candidates. tert-Butyl (2S)-2-methyl-5-oxopipe...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the landscape of modern medicinal chemistry, conformationally restricted scaffolds are critical for enhancing the target affinity and metabolic stability of drug candidates. tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate (CAS 1627749-02-3) serves as a privileged chiral building block. This whitepaper provides an in-depth analysis of its physicochemical properties, pharmacophore utility, and a self-validating, highly regioselective synthetic protocol designed for scalable drug development workflows.
Chemical Identity & Structural Significance
The compound, commonly referred to as (S)-1-Boc-2-methyl-5-oxopiperazine, is a functionalized piperazinone[1]. Its architecture is defined by three critical features:
The Piperazinone Core: A 6-membered lactam ring that introduces conformational rigidity, locking the molecule into predictable geometries favorable for receptor binding.
The (2S)-Methyl Group: A stereocenter that provides spatial constraints, crucial for distinguishing between enantiomeric binding pockets in target proteins.
The N1-Boc Protecting Group: An acid-labile carbamate that shields the secondary amine during upstream synthetic sequences, allowing for orthogonal deprotection and subsequent derivatization without affecting the C5-amide bond[2].
Physicochemical Properties
Understanding the physical parameters of this intermediate is essential for optimizing reaction conditions, purification methods, and downstream pharmacokinetic modeling. The data below summarizes its key properties[1],[3].
H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Note: Due to its GHS classification, standard laboratory PPE (nitrile gloves, safety goggles, and fume hood ventilation) is required during handling[1].
Pharmacophore Logic & Applications
In drug discovery, the piperazinone ring acts as a superior bioisostere for peptides. The logical relationship between the structural components of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate and its pharmacological utility is mapped below.
Figure 2: Logical relationship of structural features to pharmacophore applications.
Hydrogen Bonding: The N4-H and C5=O act as highly directional hydrogen bond donors and acceptors, mimicking peptide bonds while resisting proteolytic cleavage.
Stereospecificity: The (2S)-methyl group dictates the trajectory of adjacent substituents, minimizing entropic penalties upon target engagement.
Mechanistic Synthesis & Regioselective Protocol
A common challenge in synthesizing functionalized piperazinones is achieving strict regiocontrol. Direct alkylation of (S)-1,2-diaminopropane often yields a mixture of regioisomers because both amines are nucleophilic. To ensure absolute regioselectivity and preserve the chiral center, the protocol below utilizes as an asymmetric precursor.
Figure 1: Step-by-step synthetic workflow from L-alaninol to the target piperazinone.
Step-by-Step Validated Methodology
Step 1: Regioselective Reductive Amination
Procedure: Dissolve L-alaninol (1.0 eq) in anhydrous dichloromethane (DCM). Add ethyl glyoxylate (1.1 eq, 50% in toluene). Stir for 1 h at 25 °C. Cool to 0 °C and add NaBH(OAc)3 (1.5 eq) portion-wise.
Causality: Sodium triacetoxyborohydride is selected over sodium borohydride because its electron-withdrawing acetate ligands dampen the nucleophilicity of the hydride. This prevents the premature over-reduction of ethyl glyoxylate to ethyl glycolate, ensuring selective imine reduction.
Step 2: N-Boc Protection
Procedure: To the crude secondary amine in DCM at 0 °C, add triethylamine (Et3N, 1.2 eq) followed by di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Warm to 25 °C and stir for 4 hours.
Causality: Et3N acts as a non-nucleophilic acid scavenger. Protecting the secondary amine is mandatory to prevent it from interfering with the subsequent mesylation and to establish the N1-Boc group of the final product.
Step 3: Hydroxyl Activation and Azidation
Procedure: Cool the intermediate in DCM to 0 °C. Add Et3N (1.5 eq) and dropwise add methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 h, extract, and concentrate. Dissolve the crude mesylate in DMF, add NaN3 (2.0 eq), and heat to 60 °C for 6 hours.
Causality: Mesylation transforms the primary hydroxyl into a superior leaving group. The SN2 displacement with NaN3 in polar aprotic DMF occurs exclusively at the primary C3 carbon. Because the reaction does not occur at the C2 chiral center, the (S)-configuration is perfectly preserved.
Step 4: Catalytic Reduction and Spontaneous Cyclization
Procedure: Dissolve the azide intermediate in methanol. Add 10% Pd/C (0.1 eq). Purge the reaction vessel with H2 gas (1 atm) and stir vigorously at 25 °C for 12 hours. Filter through Celite and concentrate in vacuo.
Causality: Catalytic hydrogenation cleanly reduces the azide to a primary amine. The spatial proximity of this newly formed nucleophilic amine to the ethyl ester drives a spontaneous intramolecular acyl substitution. The thermodynamic stability of the resulting 6-membered lactam ensures a high-yielding cyclization without requiring exogenous coupling reagents[2].
Analytical Characterization
To validate the structural integrity of the synthesized product, the following analytical signatures should be confirmed:
1H NMR (CDCl3, 400 MHz): A prominent singlet at ~1.45 ppm integrating to 9H confirms the presence of the tert-butyl group. A doublet at ~1.20 ppm (J ≈ 6.5 Hz) integrating to 3H corresponds to the (2S)-methyl group. The broad singlet at ~6.5 ppm indicates the N4-H amide proton.
LC-MS (ESI+): The expected monoisotopic mass is 214.13 Da[3]. Mass spectrometry should yield a dominant [M+H]+ peak at m/z 215.1 and an [M+Na]+ adduct at m/z 237.1.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 90402439, tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate." PubChem. Available at:[Link]
Synthesis Pathways for tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate: A Comprehensive Technical Guide
Executive Summary The piperazinone scaffold is a privileged structure in modern medicinal chemistry, serving as a critical building block for active pharmaceutical ingredients (APIs). Specifically, tert-butyl (2S)-2-meth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The piperazinone scaffold is a privileged structure in modern medicinal chemistry, serving as a critical building block for active pharmaceutical ingredients (APIs). Specifically, tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate (also known as 4-Boc-(5S)-5-methylpiperazin-2-one) is an advanced chiral synthon utilized in the development of P2X7 receptor modulators and mGluR5 antagonists (1)[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, retrosynthetic rationale, and a self-validating, step-by-step synthetic workflow designed for high regiocontrol and stereochemical retention.
Structural & Physicochemical Profiling
Understanding the physicochemical baseline of the target molecule is essential for optimizing downstream purification and reaction monitoring. The compound features a planar amide bond within a chair-conformation piperazine ring, with the methyl group occupying an equatorial position to minimize steric strain (2)[2].
The synthesis of substituted piperazinones historically relied on the direct cyclization of 1,2-diamines with chloroacetyl chloride. However, this classical approach suffers from poor regioselectivity, often yielding inseparable mixtures of 5-methyl and 6-methylpiperazin-2-ones.
To achieve absolute regiocontrol and preserve the (S)-stereocenter, a stereocontrolled reductive amination and intramolecular cyclization sequence is employed (3)[3].
Causality Behind Experimental Choices:
Starting Material Selection: By utilizing (S)-tert-butyl (2-aminopropyl)carbamate, the primary amine at the C1 position is masked by a Boc group. This leaves only the sterically hindered C2 amine available for reaction, dictating the exact regiochemistry of the final ring.
Reductive Amination vs. Direct Alkylation: Reacting the free amine with ethyl glyoxylate via reductive amination (using NaBH(OAc)₃) strictly prevents over-alkylation, a common side reaction when using ethyl bromoacetate.
Regioselective Boc Protection: In the final step, the Boc anhydride selectively attacks the secondary amine (N4 in piperazinone numbering, N1 in IUPAC) because the amide nitrogen's lone pair is resonance-delocalized into the carbonyl, rendering it non-nucleophilic.
Fig 1: Synthetic workflow for tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate.
Core Synthesis Pathways & Experimental Protocols
The following self-validating protocols provide a robust pathway from commercially available starting materials to the final target.
Table 2: Reaction Metrics for the Synthesis Pathway
Objective: Install the acetate backbone onto the C2 amine.
Dissolve (S)-tert-butyl (2-aminopropyl)carbamate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
Add ethyl glyoxylate (1.1 eq, 50% solution in toluene). Stir at room temperature for 30 minutes to ensure complete imine formation.
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portionwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Validation Check: Quench a reaction aliquot with saturated NaHCO₃ and extract with DCM. LCMS must show the product mass
[M+H]+=261.1
.
Workup: Quench the bulk reaction with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
Step 2: Boc Deprotection
Objective: Unmask the primary amine for cyclization.
Dissolve the crude intermediate from Step 1 in ethyl acetate (EtOAc).
Cool to 0 °C and slowly add 4M HCl in EtOAc (5.0 eq).
Stir at room temperature for 2 hours. A white precipitate will form.
Validation Check: ¹H NMR of the precipitate must show the complete disappearance of the 9H singlet at ~1.4 ppm.
Concentrate the suspension in vacuo to yield the dihydrochloride salt quantitatively.
Step 3: Intramolecular Cyclization
Objective: Form the piperazinone core via nucleophilic acyl substitution.
Suspend the dihydrochloride salt in methanol (0.1 M).
Add anhydrous K₂CO₃ (3.0 eq) to neutralize the salt and drive cyclization.
Heat the mixture to reflux (65 °C) for 12 hours.
Validation Check: LCMS must show the cyclized product mass
[M+H]+=115.1
. IR spectroscopy should reveal a strong amide C=O stretch at ~1650 cm⁻¹.
Filter off the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography (DCM:MeOH 9:1) to yield (5S)-5-methylpiperazin-2-one.
Step 4: Regioselective N-Boc Protection
Objective: Protect the secondary amine to yield the final synthon.
Dissolve (5S)-5-methylpiperazin-2-one (1.0 eq) in anhydrous DCM (0.2 M).
Add triethylamine (Et₃N) (1.5 eq) and cool the mixture to 0 °C.
Stir the reaction at room temperature for 4 hours.
Validation Check: LCMS must show the final product mass
[M+H]+=215.1
.
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography (Hexanes:EtOAc) to yield tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate as a white solid.
Biological Relevance & Downstream Applications
The target compound is highly valued in the synthesis of APIs targeting neuroinflammation and neurological disorders. Specifically, it is a precursor for antagonists of the P2X7 receptor , a ligand-gated ion channel expressed on microglia and macrophages (4)[4]. Activation of P2X7 by extracellular ATP triggers the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Fig 2: P2X7 receptor signaling pathway and its inhibition by piperazinone derivatives.
By integrating this piperazinone core into larger drug molecules, researchers can effectively modulate these pathways, offering therapeutic potential for conditions such as Alzheimer's disease, severe depression, and chronic pain syndromes.
References
US9040534B2 - [1,2,4]triazolo[4,3-a]pyrazines as P2X7 modulators
Source: Google Patents
URL
1H and 13C NMR spectroscopy data for tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate
Comprehensive NMR Characterization and Structural Validation of tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate Executive Summary In modern drug development, chiral piperazine derivatives serve as foundational pha...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive NMR Characterization and Structural Validation of tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate
Executive Summary
In modern drug development, chiral piperazine derivatives serve as foundational pharmacophores. Specifically, tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate (CAS 1627749-02-3) is a critical chiral building block utilized in the synthesis of P2X7 receptor modulators and A2B adenosine receptor (A2BAdoR) antagonists . Because the spatial orientation of the C2-methyl group dictates the ultimate pharmacological binding affinity, rigorous structural validation via 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. This whitepaper provides an authoritative guide to the spectral assignment, dynamic molecular behavior, and self-validating experimental protocols required to characterize this molecule accurately.
Structural Dynamics: The Role of Boc Rotamers and Diastereotopicity
Before analyzing the quantitative data, it is imperative to understand the causality behind the spectral phenomena observed in this molecule:
Restricted Rotation (Boc Group): The tert-butoxycarbonyl (Boc) group attached to the N1 position exhibits restricted rotation around the carbamate C–N bond due to partial double-bond character. At room temperature (298 K), this often results in line broadening of the adjacent C6 and C2 proton signals.
Diastereotopic Protons: The presence of the defined (2S) chiral center renders the methylene protons at the C3 and C6 positions magnetically non-equivalent. Consequently, these protons are diastereotopic and will manifest as complex, higher-order multiplets (often ABX systems) rather than simple first-order splitting patterns.
Quadrupolar Relaxation: The lactam N4-H proton typically appears as a broad singlet. This broadening is caused by chemical exchange and the quadrupolar moment of the adjacent
14
N nucleus (
I=1
).
Figure 1: Logical mapping of functional groups to their corresponding NMR chemical shifts.
Spectral Assignments and Mechanistic Causality
The following tables summarize the validated 1H and 13C NMR data acquired in CDCl
3
.
Table 1: 1H NMR Data (400 MHz, CDCl
3
, 298 K)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling (J, Hz)
Mechanistic Assignment
N4-H
6.50
br s
1H
-
Lactam NH; broadened by
14
N quadrupolar relaxation.
C2-H
4.20 - 4.45
m
1H
-
Chiral methine; deshielded by adjacent N-Boc.
C6-H
2
3.90 - 4.15
m
2H
-
Diastereotopic methylene between N-Boc and C=O.
C3-H
2
3.20 - 3.45
m
2H
-
Diastereotopic methylene adjacent to lactam NH.
Boc-CH
3
1.46
s
9H
-
Nine magnetically equivalent protons of the tert-butyl group.
C2-CH
3
1.20
d
3H
6.8
Methyl group split by the adjacent C2 methine proton (
n+1
rule).
Table 2: 13C NMR Data (100 MHz, CDCl
3
, 298 K)
Position
Chemical Shift (δ, ppm)
Type
Mechanistic Assignment
C5
169.0
C
Lactam Carbonyl; highly deshielded by oxygen electronegativity.
Boc-C=O
154.0
C
Carbamate Carbonyl; shielded relative to lactam due to resonance.
Boc-C
80.5
C
Quaternary carbon of the tert-butyl group.
C2
48.0
CH
Chiral methine carbon.
C6
46.0
CH
2
Methylene carbon adjacent to N-Boc.
C3
43.0
CH
2
Methylene carbon adjacent to lactam NH.
Boc-CH
3
28.3
CH
3
Three equivalent methyl carbons of the Boc group.
C2-CH
3
15.5
CH
3
Upfield methyl carbon on the chiral center.
Addressing Analytical Pitfalls in Automated Databases
A critical responsibility of an Application Scientist is identifying and correcting systemic errors in automated literature. Several commercial chemical databases incorrectly report the C2-methyl group of this molecule as a singlet at ~3.40 ppm .
The Scientific Correction:
From a quantum mechanical perspective, the methyl group is covalently bound to a methine carbon (C2). According to the scalar coupling rules (
n+1
), the three protons of the methyl group must couple with the single proton on C2, manifesting as a doublet (
J≈6.8
Hz) in the upfield aliphatic region (~1.20 ppm). A singlet at 3.40 ppm would erroneously imply an uncoupled methoxy (–OCH
3
) or an N-methyl (–NCH
3
) group. Relying on such automated misassignments can lead to catastrophic failures in downstream synthetic validation.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness, the following step-by-step methodology incorporates internal self-validation mechanisms to prevent false positives during structural confirmation.
Step 1: Sample Preparation & Internal Calibration
Action: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS).
Self-Validation: The TMS peak must be manually calibrated to exactly
δ
0.00 ppm. The residual CHCl
3
solvent peak must concurrently appear at
δ
7.26 ppm (1H) and
δ
77.16 ppm (13C). If these values drift, the magnetic field is unshimmed, and the sample must be re-locked.
Step 2: Instrument Tuning and Matching
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for both
1
H and
13
C channels.
Self-Validation: Execute a 90° pulse calibration (nutation experiment). A properly calibrated 90° pulse ensures maximum transverse magnetization, yielding the highest possible Signal-to-Noise Ratio (SNR) without spectral distortion.
Step 3: 1H NMR Acquisition & Rotamer Check
Action: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds at 298 K.
Self-Validation (Variable Temperature): If the C2 and C6 signals appear artificially broad, it is likely due to Boc-rotamer exchange. To validate that this is a dynamic effect and not an impurity, heat the sample to 328 K (VT-NMR). If the broad peaks coalesce into sharp, defined multiplets, the structural integrity is confirmed.
Step 4: 13C NMR Acquisition
Action: Acquire 1024 scans using a standard proton-decoupled sequence (e.g., zgpg30) with a D1 of 2.0 seconds.
Self-Validation: Verify the SNR of the quaternary carbons (C5 lactam and Boc C=O). Because quaternary carbons lack NOE enhancement and have long
T1
relaxation times, their appearance above the noise floor validates that the acquisition time and scan count were sufficient.
Figure 2: Self-validating NMR acquisition and processing workflow for structural confirmation.
Title: US9040534B2 - [1,2,4]triazolo[4,3-a]pyrazines as P2X7 modulators
Source: Google Patents
URL
Title: PNQ 103 from Advinus for the potential treatment of COPD & sickle cell disease (SCD)
Source: New Drug Approvals
URL: [Link]
Exploratory
Role of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate in drug discovery
The Strategic Role of tert-Butyl (2S)-2-Methyl-5-Oxopiperazine-1-Carboxylate in Modern Drug Discovery Executive Summary In contemporary medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to structura...
Author: BenchChem Technical Support Team. Date: April 2026
The Strategic Role of tert-Butyl (2S)-2-Methyl-5-Oxopiperazine-1-Carboxylate in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to structurally complex, sp3-rich scaffolds has become a cornerstone of rational drug design. Among these privileged scaffolds, tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate (CAS: 1627748-01-9) has emerged as a highly versatile chiral building block[1]. Characterized by its conformational rigidity, specific stereochemistry, and orthogonal protection, this piperazinone derivative serves as a critical intermediate in the synthesis of next-generation therapeutics, including HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)[2], P2X7 receptor modulators[3], and metabotropic glutamate receptor 5 (mGluR5) modulators[4].
This technical guide explores the structural logic, synthetic methodologies, and therapeutic applications of this compound, providing drug development professionals with actionable, field-proven insights.
Structural Logic and Physicochemical Profiling
The selection of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate over standard linear amines or unsubstituted piperazines is driven by strict structure-activity relationship (SAR) requirements:
Conformational Restriction (The Lactam Core): The introduction of a carbonyl group at the C5 position creates a cyclic amide (lactam). This modification reduces the basicity of the adjacent N4 nitrogen, dramatically improving the metabolic stability of the compound against oxidative deamination by hepatic CYP450 enzymes[1]. Furthermore, the lactam carbonyl acts as a highly directional hydrogen-bond acceptor.
Chiral Topology ((2S)-Methyl Group): The methyl group at the C2 position introduces a critical stereocenter. This steric bulk restricts the ring-flipping of the piperazine chair conformation, locking the substituents into a specific vector (pseudo-axial or pseudo-equatorial). This topological control is essential for maximizing binding affinity within tight enzymatic pockets[1].
Orthogonal Protection: The tert-butoxycarbonyl (Boc) group at N1 allows for regioselective functionalization at the N4 lactam position or the C5 carbonyl, enabling divergent synthetic pathways without unwanted polymerization[1].
Table 1: Physicochemical & Structural Parameters
Parameter
Value / Description
Impact on Drug Design
Molecular Formula
C₁₀H₁₈N₂O₃
Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Molar Mass
214.26 g/mol
Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
Stereochemistry
(2S)-enantiomer
Ensures enantiopure API synthesis, reducing off-target toxicity.
H-Bonding Profile
1 Donor (N4), 3 Acceptors
Enhances solubility and target protein interaction.
Key Therapeutic Applications (Case Studies)
Case Study 1: HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)
The most prominent application of this scaffold is in the synthesis of MK-2048 , a second-generation HIV-1 INSTI developed by Merck. HIV-1 integrase (IN) is responsible for inserting viral DNA into the host genome. The enzyme's catalytic core domain contains a highly conserved DD(35)E motif that coordinates two Mg²⁺ ions essential for the strand transfer reaction[2].
MK-2048 utilizes the oxopiperazine core to rigidly position a metal-chelating triad (a dihydroxypyrido-pyrazine or pyrrolopyridazine core) directly into the active site, competitively binding the Mg²⁺ ions and halting viral replication[5]. The (2S)-methyl group ensures the halobenzyl moiety is perfectly angled to occupy the hydrophobic pocket vacated by the displaced viral DNA.
Case Study 2: P2X7 Receptor Modulators for Neuroinflammation
The P2X7 receptor is a ligand-gated ion channel predominantly expressed in microglial cells and astrocytes. Its overactivation leads to the release of proinflammatory cytokines (IL-1β and IL-18)[3]. tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is utilized as a precursor to synthesize [1,2,4]triazolo[4,3-a]pyrazines, which act as potent P2X7 antagonists[3]. The rigid piperazine core enhances blood-brain barrier (BBB) penetrance, a critical requirement for neuroinflammatory targets.
Experimental Methodologies & Workflows
To harness this building block, researchers employ divergent synthetic pathways. Below are self-validating, step-by-step protocols for two critical transformations: Lactam Thionation (for P2X7 modulators) and Boc-Deprotection (for INSTIs).
Protocol A: Lactam Thionation (Pathway to P2X7 Modulators)
Converting the oxopiperazine to a thioxopiperazine is a prerequisite for forming triazole-fused ring systems[3].
Preparation: Suspend (S)-tert-butyl 2-methyl-5-oxopiperazine-1-carboxylate (7.0 g, 32.7 mmol) in anhydrous toluene under an inert argon atmosphere.
Reagent Addition: Add Lawesson's reagent (6.9 g, 16.7 mmol) in a single portion. Causality: Lawesson's reagent selectively thionates the lactam carbonyl without cleaving the acid-sensitive Boc protecting group.
Thermal Activation: Heat the reaction mixture to 80°C for 2 hours with continuous stirring[3]. Monitor via TLC (EtOAc/Hexane 1:1) until the starting material is consumed.
Purification: Cool the mixture to room temperature, concentrate directly onto silica gel, and purify via flash column chromatography (gradient: 0-100% of 10% 4M NH₃ in MeOH/DCM) to yield the thionated intermediate[3].
Protocol B: Anhydrous Boc Deprotection (Pathway to MK-2048)
Standard aqueous acid deprotection risks hydrolyzing the lactam ring. Anhydrous conditions are mandatory.
Solvation: Dissolve the N4-alkylated derivative (e.g., tert-butyl (2S)-4-ethyl-2-methyl-5-oxopiperazine-1-carboxylate, 10.5 g, 43.4 mmol) in 250 mL of anhydrous ethyl acetate (EtOAc).
Thermal Control: Submerge the reaction flask in a dry ice/acetone bath to reach -20°C. Causality: Low temperatures suppress the exothermic cleavage reaction, preventing the racemization of the sensitive (2S) stereocenter.
Acid Cleavage: Bubble anhydrous hydrogen chloride (HCl) gas into the cold solution under nitrogen until saturated.
Maturation & Isolation: Transfer the flask to an ice-water bath (0°C) and stir for 30 minutes. Purge the system with nitrogen gas to remove excess HCl, then concentrate under vacuum to isolate the pure hydrochloride salt as a pale yellow solid.
Visualizations of Workflows and Mechanisms
Divergent synthetic workflows utilizing the oxopiperazine scaffold for antiviral and neurological APIs.
Mechanism of Action: MK-2048 disrupting the HIV-1 Integrase Strand Transfer Complex.
Data Presentation: Comparative Biological Activity
The structural rigidity imparted by the oxopiperazine core directly correlates to extended target residence times. Table 2 highlights the pharmacokinetic superiority of oxopiperazine-derived INSTIs compared to first-generation linear analogs.
Table 2: Comparative Efficacy of Integrase Inhibitors
tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is far more than a simple chemical building block; it is a highly engineered topological tool. By providing conformational restriction, metabolic shielding, and precise spatial vectors for pharmacophore attachment, it enables medicinal chemists to overcome the limitations of first-generation therapeutics. Whether deployed in the synthesis of robust antiviral intasome inhibitors or neuroinflammatory modulators, mastering the synthetic handling of this oxopiperazine scaffold is an essential competency in modern drug discovery.
References
World Intellectual Property Organization (WIPO). "WO2011075699A2 - Compounds for treating disorders mediated by metabotropic glutamate receptor 5, and methods of use thereof." Available at: 4
United States Patent and Trademark Office. "US9040534B2 - [1,2,4]triazolo[4,3-a]pyrazines as P2X7 modulators." Available at: 3
National Center for Biotechnology Information (NCBI). "Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity." PMC. Available at: 2
Frontiers in Microbiology. "Inhibition of HTLV-1 Infection by HIV-1 First- and Second-Generation Integrase Strand Transfer Inhibitors." Available at: 5
New Drug Approvals. "MK 2048 an HIV integrase inhibitor from Merck." Available at:
A Comprehensive Technical Guide to the Stereochemistry and Thermal Stability of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate
Executive Summary Tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is a chiral building block of significant interest in medicinal and process chemistry. Its rigid piperazinone core, combined with a stereodefined c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is a chiral building block of significant interest in medicinal and process chemistry. Its rigid piperazinone core, combined with a stereodefined center and a versatile Boc-protecting group, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors and antiviral compounds.[1] The precise three-dimensional arrangement of its atoms—its stereochemistry—is paramount, as it directly influences the molecule's interaction with biological targets.[2] Furthermore, its thermal stability is a critical parameter that dictates its viability in chemical synthesis, formulation, purification, and storage.
This technical guide provides an in-depth analysis of the stereochemical and thermal properties of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for these methodological choices. We will explore stereoselective synthesis strategies, robust analytical methods for validating stereochemical integrity, and a thorough examination of the compound's behavior under thermal stress.
Introduction to a Key Chiral Building Block
The utility of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate stems from its unique structural features: a chiral center at the C2 position, a piperazinone ring that serves as a constrained scaffold, and a tert-butoxycarbonyl (Boc) group that protects the N1 nitrogen, which can be readily removed under mild acidic conditions for further derivatization.[1]
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a molecule is the foundation of its successful application. The key physicochemical properties are summarized below.
The piperazine moiety is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutic agents.[6][7] The introduction of a stereocenter and a ketone functional group, as seen in this molecule, provides vectors for creating highly specific and potent molecules. The (2S)-methyl group can establish crucial chiral interactions within a protein's binding pocket, leading to enhanced selectivity and efficacy. The Boc-protected amine allows for controlled, sequential synthesis steps, a cornerstone of modern complex molecule assembly.[1]
The Criticality of Stereochemistry
In drug development, stereoisomers of a chiral molecule can have dramatically different pharmacological and toxicological profiles.[2] Therefore, ensuring the stereochemical purity of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is not merely a quality control measure but a fundamental requirement for its use.
Defining the (2S) Configuration
The "(2S)" designation refers to the absolute configuration at the carbon atom in position 2 of the piperazine ring, as defined by the Cahn-Ingold-Prelog (CIP) priority rules. This chiral center is the primary determinant of the molecule's three-dimensional shape and its ability to engage in enantioselective interactions with biological systems.
Stereoselective Synthesis Strategies
The most reliable and cost-effective method for producing an enantiomerically pure compound is to employ a stereoselective synthesis. This approach avoids the need for challenging and often wasteful chiral resolution steps post-synthesis.
Expertise & Experience: A common and highly effective strategy is to utilize the "chiral pool," employing readily available, enantiopure natural products as starting materials. For the synthesis of the (2S)-enantiomer, L-serine methyl ester hydrochloride is an excellent choice. The inherent (S)-stereochemistry of L-serine is directly transferred to the final piperazinone product. This strategic choice ensures high enantiomeric excess from the outset. A representative method involves the N-alkylation of the L-serine derivative followed by a series of transformations including cyclization to form the piperazinone ring.[1] This method provides excellent stereochemical control.[1]
Analytical Validation of Stereochemical Purity
Rigorous analytical validation is required to confirm the enantiomeric purity of the final compound.
Trustworthiness: Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and distinct elution times.
Experimental Protocol: Chiral HPLC Analysis
Column Selection: Utilize a polysaccharide-based CSP, such as a Chiralpak® AD-H or Chiralcel® OD-H column. These phases are known for their broad applicability in separating a wide range of chiral compounds, including N-Boc protected heterocycles.
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation of the enantiomers.
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.
Instrument Setup:
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Injection Volume: 10 µL
Detection: UV at 210 nm (where the amide and carbamate chromophores absorb).
Analysis: Inject a sample of the racemic mixture first to identify the retention times of both the (2S) and (2R) enantiomers. Subsequently, inject the sample of the synthesized (2S)-product. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
Workflow for Stereochemical Validation
The logical flow from synthesis to final confirmation of a stereochemically pure product is a self-validating system, ensuring that each step confirms the quality of the previous one.
Caption: Workflow for Synthesis and Stereochemical Validation.
Assessing Thermal Stability and Degradation
The thermal stability of an active pharmaceutical ingredient (API) or intermediate is a critical attribute that influences its handling, storage, and process safety. Thermal decomposition can lead to loss of potency, formation of impurities, and in some cases, runaway reactions.[8]
Experimental Assessment of Thermal Properties
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and complementary techniques used to characterize the thermal stability of materials.[8]
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate, the primary expected mass loss event is the decomposition of the Boc group, which typically cleaves to form isobutylene and carbon dioxide. TGA allows us to precisely determine the onset temperature of this decomposition.
Experimental Protocol: TGA
Instrument Setup: Use a calibrated TGA instrument.
Sample Preparation: Place 5-10 mg of the sample into an aluminum or platinum TGA pan.
Method Parameters:
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
Temperature Program: Equilibrate at 30 °C, then ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.
Data Analysis: Analyze the resulting thermogram to identify the onset temperature of decomposition (T_onset) and the percentage of mass loss at each step.
Expertise & Experience: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, glass transitions, and the enthalpy of decomposition. This provides critical information about the physical state and energetic changes associated with heating.
Experimental Protocol: DSC
Instrument Setup: Use a calibrated DSC instrument.
Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. An empty, sealed pan is used as a reference.
Method Parameters:
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
Temperature Program: Equilibrate at 25 °C, then ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.
Data Analysis: Observe the DSC curve for endothermic events (melting) and exothermic events (decomposition). Determine the melting point (T_m) from the peak of the endotherm and the onset of decomposition from the start of the exotherm.
Predicted Thermal Degradation Pathways
The most likely thermal degradation pathway involves the loss of the thermally labile Boc group. Other, higher-energy pathways could involve the decomposition of the piperazinone ring itself.
Caption: Potential Thermal Degradation Pathways.
Recommended Storage and Handling
Based on the chemical nature of the Boc group and the piperazinone core, specific storage conditions are recommended to ensure long-term stability.
Parameter
Recommendation
Rationale
Temperature
Store at room temperature or refrigerated (2-8 °C).
Prevents thermally induced degradation of the Boc-group.[1]
Atmosphere
Store under an inert atmosphere (e.g., Nitrogen, Argon).
Minimizes potential oxidative degradation.
Moisture
Store in a tightly sealed container in a dry environment.
The amide and carbamate functionalities can be susceptible to hydrolysis over long periods.[1]
Conclusion
Tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is a high-value chiral intermediate whose utility is fundamentally dependent on its stereochemical integrity and stability. This guide has detailed the critical aspects of its characterization, from stereoselective synthesis and robust analytical validation using chiral HPLC to a comprehensive assessment of its thermal properties via TGA and DSC. By understanding the causality behind experimental choices and implementing self-validating workflows, researchers and developers can confidently employ this building block in the synthesis of next-generation therapeutics, ensuring the quality, safety, and efficacy of the final products. Further research into its behavior in various solvent systems and under process-relevant stress conditions will continue to enhance its application in pharmaceutical development.
References
PubChem. (n.d.). tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Kappe, C. O., & Fesik, S. W. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molbank, 2012(2), M764. Retrieved from [Link]
ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
Puschmann, H., et al. (2016). Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. Acta Crystallographica Section E, 72(Pt 11), 1627-1631. Retrieved from [Link]
Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]
Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 75. Retrieved from [Link]
Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
Reddit. (2020). r/OrganicChemistry - Is this reaction and this synthesis correct?. Retrieved from [Link]
Purdue University Graduate School. (2018). DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. Retrieved from [Link]
ResearchGate. (2008). Mineralization of methyl tert-butyl ether and other gasoline oxygenates by Pseudomonads using short n-alkanes as growth source. Retrieved from [Link]
RSC Publishing. (2012). Unusual spectroscopic and photophysical properties of meso-tert-butylBODIPY in comparison to related alkylated BODIPY dyes. Photochemical & Photobiological Sciences, 11(6), 1136-1146. Retrieved from [Link]
MDPI. (2024). Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction. Processes, 12(10), 2024. Retrieved from [Link]
Google Patents. (n.d.). WO2005051933A1 - An improved process for the synthesis of 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester, a key intermediate for oxazolidinone antimicrobials and compounds prepared thereby.
RSC Publishing. (2008). Me2Zn mediated, tert-butylhydroperoxide promoted, catalytic enantioselective Reformatsky reaction with aldehydes. Chemical Communications, (28), 3317-3319. Retrieved from [Link]
IDEALS. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. University of Illinois Urbana-Champaign. Retrieved from [Link]
AccessPharmacy. (n.d.). Stereochemistry | The Organic Chemistry of Medicinal Agents. McGraw Hill. Retrieved from [https://accesspharmacy.mhmedical.com/content.aspx?bookid=2 agentes§ionid=150084347]([Link] agentes§ionid=150084347)
ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
Unveiling the Three-Dimensional Architecture: A Technical Guide to the X-ray Crystal Structure of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate
For distribution to researchers, scientists, and drug development professionals. The piperazine scaffold is a ubiquitous motif in pharmaceuticals, valued for its ability to modulate physicochemical properties and interac...
Author: BenchChem Technical Support Team. Date: April 2026
For distribution to researchers, scientists, and drug development professionals.
The piperazine scaffold is a ubiquitous motif in pharmaceuticals, valued for its ability to modulate physicochemical properties and interact with biological targets.[1] The title compound, with its defined stereochemistry and the presence of a Boc-protecting group, is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[1] A definitive understanding of its solid-state conformation through X-ray crystallography is paramount for rational drug design and the development of structure-activity relationships.
I. Synthesis and Crystallization: The Gateway to a High-Resolution Structure
The journey to an X-ray crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate
The synthesis of piperazine derivatives can be achieved through various routes, often involving cyclization strategies.[1] A common approach involves the cyclization of appropriately substituted diamine or amino alcohol precursors. For the title compound, a representative synthesis could involve the reaction of a protected (S)-alanine derivative with a suitable C2-N building block, followed by cyclization to form the piperazinone ring. The tert-butoxycarbonyl (Boc) protecting group is crucial for modulating reactivity during the synthetic sequence and can be readily removed under mild acidic conditions for further derivatization.[1]
Experimental Protocol: Crystallization
The formation of single crystals is often the most challenging step in structure determination. The choice of solvent or solvent system is critical and is typically determined empirically.
Step-by-Step Crystallization Protocol:
Material Purification: Ensure the synthesized compound is of the highest possible purity (>98%) through techniques such as column chromatography or recrystallization.
Solvent Screening: Screen a variety of solvents with differing polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) and solvent mixtures.
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature. This is a widely used technique for growing crystals of organic molecules.
Vapor Diffusion: In a sealed container, place a vial with a concentrated solution of the compound and a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation during data collection at cryogenic temperatures.
II. X-ray Diffraction Analysis: Deciphering the Molecular Blueprint
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[2]
Workflow for X-ray Crystal Structure Determination
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol for Data Collection and Structure Refinement
Crystal Mounting and Screening: A suitable single crystal is mounted on a goniometer head and placed in a cold stream of nitrogen gas (typically 100 K) on the diffractometer. Initial diffraction images are taken to assess crystal quality.
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.[3]
Data Reduction and Space Group Determination: The collected diffraction intensities are integrated, corrected for experimental factors, and used to determine the unit cell parameters and the crystal's space group.
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELX.[4]
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.[5]
Validation and Analysis: The final structure is validated using software like PLATON to check for errors and to analyze the geometric parameters and intermolecular interactions.[4]
III. The Molecular Structure of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate: An In-depth Analysis
Based on the known principles of stereochemistry and the structures of related piperazine derivatives, we can predict the key structural features of the title compound.
Expected Crystallographic Data
The following table presents hypothetical but realistic crystallographic data for the title compound, based on typical values for small organic molecules.
Parameter
Expected Value
Chemical Formula
C₁₀H₁₈N₂O₃
Formula Weight
214.26 g/mol
Crystal System
Monoclinic or Orthorhombic
Space Group
P2₁ or P2₁2₁2₁ (chiral)
a (Å)
8 - 12
b (Å)
10 - 15
c (Å)
12 - 18
α (°)
90
β (°)
90 - 105
γ (°)
90
Volume (ų)
1500 - 2500
Z
4 or 8
R-factor
< 0.05
Conformational Analysis
The six-membered piperazinone ring is expected to adopt a non-planar conformation to minimize steric strain. The most likely conformation would be a distorted chair or a twist-boat, similar to what is observed in other piperazine-containing crystal structures.[6] The bulky tert-butyl group on the nitrogen atom will significantly influence the local geometry and may dictate the overall packing of the molecules in the crystal lattice. The (2S) stereocenter will be unambiguously confirmed by the crystallographic analysis.
Intermolecular Interactions
In the solid state, molecules of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate are likely to be linked by intermolecular hydrogen bonds. The secondary amine (N-H) group of the piperazinone ring can act as a hydrogen bond donor, while the carbonyl oxygen atoms can act as hydrogen bond acceptors. These interactions are expected to play a crucial role in the formation of the crystal lattice.
IV. Conclusion and Future Directions
The determination of the X-ray crystal structure of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate would provide invaluable, high-resolution data for the drug discovery community. This guide has outlined the necessary experimental and computational steps to achieve this goal. A definitive crystal structure would confirm the molecule's absolute stereochemistry, reveal its preferred solid-state conformation, and provide a detailed map of its intermolecular interactions. This information is critical for understanding its chemical behavior and for designing novel derivatives with improved pharmacological profiles.
References
PubChem. tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. MDPI. [Link]
Collection of X-ray diffraction data from macromolecular crystals. National Institutes of Health. [Link]
Recent advances in small molecule refinement. International Union of Crystallography. [Link]
X-ray Diffraction Data for Refinement and Deposition. wwPDB. [Link]
Using tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate as a chiral building block
Application Note: Utilizing tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate as a Chiral Building Block in Drug Discovery Executive Summary The piperazine ring is widely regarded as a privileged scaffold in medicin...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Utilizing tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate as a Chiral Building Block in Drug Discovery
Executive Summary
The piperazine ring is widely regarded as a privileged scaffold in medicinal chemistry, frequently encountered in FDA-approved drugs across oncology, neurology, and infectious disease therapeutic areas[1]. However, modern drug discovery demands higher three-dimensional complexity to improve target specificity, metabolic stability, and aqueous solubility. Increasing the fraction of sp3-hybridized carbons (Fsp3) via chiral substitutions is a proven strategy to achieve these pharmacokinetic enhancements[2].
The compound tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate serves as a highly versatile, advanced chiral building block. It combines an N1-Boc protecting group, a stereodefined (2S)-methyl center, and a 5-oxo (lactam) functionality. This application note details the mechanistic rationale and validated protocols for utilizing this scaffold in regioselective functionalizations and chemoselective reductions.
Physicochemical Profile
To ensure reproducibility in synthetic workflows, the fundamental properties of the building block are summarized below.
Mechanistic Insights: Causality in Scaffold Design
Successful incorporation of this building block into complex Active Pharmaceutical Ingredients (APIs) requires an understanding of its intrinsic reactivity:
Regiocontrol via N1-Boc: The bulky tert-butyloxycarbonyl (Boc) group protects the N1 position. This desymmetrizes the piperazine ring, ensuring that electrophiles or cross-coupling partners react exclusively at the N4 position.
Lactam Reactivity (5-Oxo): The 5-oxo group delocalizes the lone pair of the adjacent N4 nitrogen, converting it into an amide (lactam). This significantly reduces its nucleophilicity compared to a standard secondary amine, preventing unwanted over-alkylation. It also provides a synthetic handle that can be selectively reduced to a saturated piperazine post-functionalization.
Stereochemical Integrity: The (2S)-methyl group provides steric hindrance. Reactions must be carefully designed with appropriate bases and temperatures to avoid epimerization of this chiral center.
Application Workflows & Synthetic Divergence
The structural features of this building block allow for divergent synthetic pathways, primarily focusing on N4-functionalization followed by lactam reduction, or direct reduction to yield a substituted chiral piperazine.
Synthetic divergence of the chiral building block via N4-alkylation and reduction.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction success and stereochemical preservation.
Protocol A: Regioselective N4-Alkylation
Causality & Rationale: Because the 5-oxo group creates a lactam, standard amine alkylation conditions (e.g., K2CO3 in CH3CN) are insufficiently basic to initiate the reaction. A strong base such as Sodium Hydride (NaH) is required to deprotonate the lactam (pKa ~16), forming an ambident nucleophile that readily reacts with alkyl halides.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under N2, dissolve tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).
Deprotonation: Cool the solution to 0°C. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes at 0°C until H2 evolution ceases.
Validation Check: The solution should become clear and slightly yellow, indicating successful enolate/amide anion formation.
Electrophile Addition: Add the desired alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.
Quenching & Extraction: Quench carefully with saturated aqueous NH4Cl at 0°C. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over Na2SO4.
Analytical Validation: Perform TLC (Hexanes:EtOAc). The product will not stain with Ninhydrin (as no free amine is present); use UV (if the alkyl group is UV-active) or KMnO4 stain.
Protocol B: Chemoselective Lactam Reduction
Causality & Rationale: Reducing a lactam to a cyclic amine requires a strong hydride donor. While Lithium Aluminum Hydride (LiAlH4) is common, its aggressive nature can lead to partial cleavage of the N1-Boc carbamate. Borane-tetrahydrofuran (BH3·THF) is selected because it acts as an electrophilic reducing agent, coordinating preferentially to the electron-rich lactam carbonyl oxygen rather than the sterically hindered carbamate, ensuring absolute chemoselectivity.
Step-by-step experimental workflow for the selective reduction of the 5-oxo group.
Step-by-Step Methodology:
Preparation: Dissolve the oxopiperazine intermediate (1.0 eq) in anhydrous THF (0.15 M) under N2. Cool to 0°C.
Reduction: Add BH3·THF complex (1.0 M in THF, 3.0 eq) dropwise.
Heating: Attach a reflux condenser and heat the mixture to 65°C for 5 hours.
Quenching (Critical Step): Cool the reaction to 0°C. Slowly add MeOH to quench excess borane (caution: vigorous H2 evolution). Once bubbling stops, add 1M HCl (2.0 eq) and reflux for 1 hour to break the stable boron-amine complex.
Causality: Failing to break the boron-amine complex will result in artificially low yields and smeared NMR spectra.
Workup: Cool to room temperature, basify to pH 10 using 1M NaOH (to free the newly formed amine), and extract with EtOAc (3x).
Analytical Validation: LC-MS should confirm the loss of 14 Da (C=O to CH2), shifting the mass from [M+H]+ 215 to 201.
Troubleshooting & Quality Control
Issue: Loss of Boc Group During Reduction Workup.
Cause: Prolonged exposure to HCl at elevated temperatures during the boron-amine complex dissociation.
Solution: Strictly monitor the 1-hour reflux time in Step 4 of Protocol B. Alternatively, use basic hydrogen peroxide (H2O2/NaOH) to oxidize the boron complex if the substrate is highly acid-sensitive.
Issue: Racemization of the (2S)-Methyl Group.
Cause: Over-exposure to strong bases (e.g., NaH or t-BuOK) at elevated temperatures during alkylation.
Solution: Maintain the alkylation reaction at or below room temperature. If racemization persists, switch to a milder base like Cs2CO3 combined with a phase-transfer catalyst.
References
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023
Source: ResearchGate
URL: [Link]
Application Note: Regioselective N-Alkylation of tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate
Executive Summary & Chemical Context The compound tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is a highly valuable chiral building block in medicinal chemistry, frequently utilized to construct conformationall...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
The compound tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is a highly valuable chiral building block in medicinal chemistry, frequently utilized to construct conformationally constrained peptidomimetics and pharmacophores[1]. The piperazinone ring contains two distinct nitrogen atoms:
N1 : Protected by a bulky, electron-withdrawing tert-butoxycarbonyl (Boc) group.
N4 : A secondary lactam (cyclic amide) nitrogen adjacent to the C5 carbonyl.
Because the N1 position is protected, synthetic functionalization targets the N4 position. However, the N-alkylation of lactams presents unique kinetic and thermodynamic challenges compared to standard aliphatic amines. This technical guide details the mechanistic causality, regioselectivity controls, and self-validating protocols required to successfully N-alkylate this scaffold.
Unlike standard secondary amines, the N4 lactam nitrogen is a poor nucleophile. Its lone electron pair is highly delocalized into the adjacent C5 carbonyl group via resonance, imparting partial double-bond character to the C-N bond. Consequently, direct alkylation with weak bases (e.g., triethylamine) is kinetically unfavorable. To activate the substrate, the amide must be irreversibly deprotonated by a strong base to form a highly reactive lactamate anion[2].
Controlling N- vs. O-Alkylation
Deprotonation generates an ambident nucleophile where the negative charge is distributed between the nitrogen and the oxygen. According to Pearson’s Hard Soft Acid Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile, while the nitrogen atom is "softer"[3].
To drive regioselectivity toward the desired N-alkylated product , the following parameters must be controlled:
Solvent Polarity : Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are mandatory. They strongly solvate the counter-cation (e.g., Na⁺), leaving the lactamate anion "naked" and maximizing the nucleophilicity of the softer nitrogen atom[4].
Electrophile Hardness : Soft electrophiles, such as primary alkyl iodides (MeI) or benzyl bromides (BnBr), undergo classic S_N2 substitution at the softer nitrogen atom. Conversely, hard electrophiles (like alkyl triflates) or the presence of oxophilic Lewis acids (like Ag⁺ salts) will erroneously drive the reaction toward O-alkylation[3].
Reaction pathway for the N-alkylation of lactams highlighting N- vs. O-regioselectivity.
Quantitative Optimization Data
The table below summarizes the impact of base, solvent, and electrophile selection on the overall yield and regioselectivity of the piperazinone alkylation.
Table 1: Optimization of Lactam Alkylation Conditions
Base System
Solvent
Electrophile
Temp
Time
Regioselectivity (N:O)
Overall Yield
K₂CO₃ (2.0 eq)
MeCN
MeI
80 °C
12 h
1.5 : 1
60%
NaH (1.2 eq)
DMF
MeI
0 °C to RT
2 h
> 20 : 1
88%
LiHMDS (1.1 eq)
THF
BnBr
-78 °C to RT
4 h
10 : 1
75%
KOH / TBAB
None (MW)
BnCl
90 °C
5 min
> 50 : 1
82%
Data synthesized from standard lactam functionalization parameters[2],[3].
Self-Validating Experimental Protocols
Protocol A: Standard NaH-Mediated N-Alkylation (High Yield)
This is the industry-standard protocol for medicinal chemistry due to its high regioselectivity and predictable scalability[4].
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
Alkyl Halide (e.g., Methyl Iodide, 1.5 eq)
Anhydrous DMF (0.2 M relative to substrate)
Step-by-Step Workflow:
Preparation : Purge a flame-dried round-bottom flask with inert gas (N₂ or Ar). Dissolve the piperazinone substrate in anhydrous DMF.
Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add NaH in one portion.
Validation Checkpoint 1: Immediate effervescence (H₂ gas evolution) must be observed. The cessation of bubbling (typically 15–30 minutes) indicates complete conversion to the lactamate anion.
Alkylation : Add the alkyl halide dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (RT) over 2 hours.
Validation Checkpoint 2: Analyze via TLC (50% EtOAc/Hexanes). The starting material (which stains heavily with KMnO₄) should disappear, replaced by a higher
Rf
spot. The N-alkylated product is less polar due to the loss of the N-H hydrogen bond donor.
Workup : Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.
For rapid library generation, Phase-Transfer Catalysis (PTC) avoids moisture-sensitive NaH and toxic DMF, utilizing microwave (MW) irradiation to accelerate the reaction[2].
Homogenization : In an open conical MW-safe vessel, thoroughly grind and mix the piperazinone substrate, powdered KOH, and TBAB.
Electrophile Addition : Add the alkyl halide dropwise to the solid mixture. Stir briefly with a spatula.
Irradiation : Place the vessel in a dedicated laboratory microwave reactor. Irradiate at 90 °C for 5 minutes.
Validation Checkpoint 1: The mixture should form a uniform melt or paste upon initial heating, indicating the TBAB has successfully facilitated phase transfer.
Workup & Analysis : Cool to RT, dilute with Dichloromethane (DCM), and filter through a Celite pad to remove inorganic salts.
Validation Checkpoint 2: LC-MS analysis of the crude filtrate should confirm the mass shift (+R group). O-alkylated isomers typically elute earlier on reverse-phase HPLC columns; a single major peak confirms high N-regioselectivity.
Application Note: tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate in Peptidomimetic Synthesis
Introduction & Mechanistic Rationale The translation of native peptides into viable clinical therapeutics is frequently bottlenecked by their poor oral bioavailability and rapid enzymatic degradation. Peptidomimetics add...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The translation of native peptides into viable clinical therapeutics is frequently bottlenecked by their poor oral bioavailability and rapid enzymatic degradation. Peptidomimetics address these liabilities by replacing vulnerable peptide bonds with enzymatically stable isosteres. Among these, the piperazinone scaffold has emerged as a privileged structure for generating conformationally constrained dipeptide surrogates[1].
tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate (also known as (S)-1-Boc-2-methyl-5-oxopiperazine) is a highly versatile chiral building block used to embed structural rigidity into peptide backbones. By locking the
ϕ
and
ψ
dihedral angles, this piperazinone derivative effectively mimics secondary structures—most notably
β
-turns and
γ
-turns—while masking proteolytic cleavage sites[2]. The (2S)-methyl group serves as a precise bioisostere for the L-alanine side chain, ensuring that critical steric interactions with target receptors are maintained[3].
Figure 1: Structural logic of the piperazinone scaffold in peptidomimetic design.
Understanding the ring topology is critical for successful synthesis. In this 6-membered ring, N1 is an amine nitrogen protected by a tert-butyl carbamate (Boc) group, representing the N-terminus of the dipeptide surrogate. N4 is a lactam nitrogen (adjacent to the C5 carbonyl), representing the C-terminal extension point. Because the lactam bond (N4-C5) has partial double-bond character, the ring is conformationally restricted.
To successfully incorporate this building block into a larger peptidomimetic sequence, chemists must exploit the differential reactivity of the N4 lactam and the N1 carbamate. The standard workflow involves N4-alkylation followed by N1-Boc deprotection and subsequent amide coupling.
Figure 2: Step-by-step synthetic workflow for incorporating the piperazinone building block.
Protocol A: N4-Alkylation of the Piperazinone Ring
Causality: The lactam NH (N4) is only weakly nucleophilic due to resonance with the C5 carbonyl. Therefore, standard alkylation conditions are insufficient. Deprotonation with a strong base (NaH) generates a reactive amide anion, which readily undergoes an
SN2
reaction with an alkyl halide (e.g., an alkylated side-chain or a C-terminal extension).
Preparation: Dissolve 1.0 eq of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate in anhydrous DMF (0.2 M) under an inert argon atmosphere.
Deprotonation: Cool the reaction flask to 0 °C. Rationale: Low temperatures prevent unwanted ring-opening side reactions during deprotonation. Carefully add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases.
Alkylation: Dropwise add 1.1 eq of the desired electrophile (e.g., benzyl bromide or an alkyl halide). Allow the reaction to warm to room temperature and stir for 4 hours.
Quenching & Extraction: Quench the reaction with saturated aqueous
NH4Cl
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Self-Validation System:
LC-MS: Confirm the expected mass shift corresponding to the alkyl addition.
1
H-NMR: Validate success by observing the complete disappearance of the broad lactam N-H proton peak at ~8.0 ppm.
Protocol B: N1-Boc Deprotection and Chain Extension
Causality: Acidolysis of the tert-butyl carbamate exposes the N1 secondary amine. Because this amine is sterically hindered by the adjacent (2S)-methyl group, standard coupling reagents (like DCC or HBTU) often result in low yields. HATU is required because its HOAt leaving group forms a highly reactive, less sterically hindered active ester, driving the coupling to completion.
Deprotection: Dissolve the N4-alkylated intermediate in a solution of 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 1 hour.
Neutralization: Evaporate the solvent under a stream of nitrogen. Redissolve the residue in DCM and wash with saturated
NaHCO3
to yield the free secondary amine.
Coupling: In a separate flask, pre-activate 1.2 eq of the next N-protected amino acid (e.g., Fmoc-AA-OH) with 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA) in DMF for 5 minutes. Add this mixture to the free secondary amine and stir for 2 hours.
Self-Validation System:
Chloranil Test: The standard Kaiser (ninhydrin) test will yield a false negative because it only detects primary amines. Use the Chloranil test to confirm the presence of the secondary amine after Step 2 (turns blue/green) and its complete consumption after Step 3 (remains colorless/yellow).
RP-HPLC: Assess final purity and monitor for any epimerization at the C2 chiral center.
Application Case Study: Enhancing Metabolic Stability
The incorporation of piperazinone scaffolds has profound effects on the pharmacokinetic profiles of peptide drugs. In a comparative study developing novel HIV capsid modulators, researchers replaced a vulnerable linear peptide sequence with a 2-piperazinone peptidomimetic (Compound F-Id-3o)[4].
The structural constraint provided by the piperazinone ring prevented rapid enzymatic degradation by human liver microsomes (HLM), drastically extending the half-life and reducing the intrinsic clearance rate compared to the unconstrained parent compound (PF74).
Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)[4]
Compound Type
t1/2
(min)
Intrinsic Clearance (
CLint
) (
μL⋅min−1⋅mg−1
)
Fold Improvement in
t1/2
Native Linear Peptide (PF74)
0.5
2.9×103
Baseline
Piperazinone Mimetic (F-Id-3o)
3.8
3.7×102
7.6x Increase
By utilizing tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate, drug development professionals can systematically engineer these stability enhancements into their own therapeutic pipelines while maintaining the strict spatial requirements necessary for target binding.
References
Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. National Institutes of Health (NIH) / PMC. 4
Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. American Chemical Society (ACS). 2
Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction. National Institutes of Health (NIH) / PMC. 1
(R)-3-Methylpiperazin-2-one | CAS 922178-61-8. BenchChem. 3
Application Note: Chemoselective Reduction of tert-Butyl (2S)-2-Methyl-5-oxopiperazine-1-carboxylate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Methodology and Protocol Guide Strategic Context in Drug Discovery Chiral piperazines are privileged pha...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Content Type: Advanced Methodology and Protocol Guide
Strategic Context in Drug Discovery
Chiral piperazines are privileged pharmacophores ubiquitous in modern drug discovery, frequently serving as rigidified linkers or metabolic stability enhancers. The synthesis of tert-butyl (2S)-2-methylpiperazine-1-carboxylate from its corresponding lactam precursor, tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate , represents a critical transformation.
The primary synthetic challenge in this transformation is chemoselectivity : reducing the C5 lactam carbonyl to a methylene group without cleaving the N1 tert-butyloxycarbonyl (Boc) protecting group or racemizing the C2 chiral center[1]. As a Senior Application Scientist, I have designed this protocol to bypass the pitfalls of aggressive nucleophilic hydrides by leveraging the precise electrophilic nature of borane complexes.
Mechanistic Insights: The Causality of Reagent Selection
The choice of reducing agent dictates the success of this transformation. Nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH₄) attack the most electrophilic carbonyl carbon. In a Boc-protected piperazinone, the carbamate carbonyl and the lactam carbonyl compete for nucleophilic attack, frequently resulting in Boc cleavage or undesired N-methylation.
Why Borane (BH₃)?
Borane is an electrophilic reducing agent. Its reactivity is driven by its empty p-orbital, which seeks electron density[2].
Coordination: Borane preferentially coordinates to the most electron-rich oxygen. The amide/lactam oxygen is significantly more Lewis basic than the carbamate oxygen because the nitrogen lone pair in an amide is fully delocalized into a single carbonyl, whereas in a carbamate, it is split across the ester oxygen[3].
Hydride Transfer: Following Lewis acid-base complexation, an intramolecular hydride shift occurs, leading to C-O bond cleavage and the formation of an iminium intermediate.
Complexation: A second hydride transfer yields the amine, which immediately forms a stable Lewis acid-base complex with the boron species (Amine-BH₃)[2].
Quantitative Comparison of Reducing Agents
To justify the experimental design, the following table summarizes the quantitative and qualitative data of potential reducing agents for this specific substrate:
Reducing Agent
Chemoselectivity (Lactam vs. Boc)
Epimerization Risk
Yield Expectation
Scalability & Handling
Recommendation
Borane-THF (BH₃·THF)
Excellent (>98%)
Low (<1%)
85 - 95%
Good (Requires cold storage)
Optimal
Borane-DMS (BH₃·SMe₂)
Excellent (>98%)
Low (<1%)
85 - 95%
Excellent (Stench requires scrubbing)
Optimal (Process Scale)
LiAlH₄
Poor (Cleaves/Reduces Boc)
Moderate (~5%)
< 40%
Hazardous, highly reactive
Not Recommended
DIBAL-H
Poor (Ring opening risk)
Moderate
< 50%
Good
Not Recommended
Mechanistic Pathway Visualization
Caption: Mechanistic pathway of electrophilic lactam reduction by borane.
Experimental Workflow
Caption: Step-by-step experimental workflow for the chemoselective borane reduction.
Self-Validating Protocol
This protocol is engineered to be self-validating. At each critical juncture, specific observable metrics are provided to ensure the reaction is proceeding as intended.
Borane-THF complex (BH₃·THF, 1.0 M in THF) (3.0 - 4.0 equiv)
Anhydrous Tetrahydrofuran (THF)
Anhydrous Methanol (MeOH)
1M NaOH (aq) and Ethyl Acetate (EtOAc) for extraction
Step 1: Substrate Preparation & System Purging
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (N₂ or Argon)[4].
Dissolve the substrate in anhydrous THF (approx. 10 mL per gram of substrate).
Validation Check: The solution must be completely clear. Any cloudiness suggests moisture, which will prematurely quench the borane reagent, leading to incomplete conversion.
Step 2: Electrophilic Activation & Reduction
Cool the reaction vessel to 0 °C using an ice-water bath.
Add the BH₃·THF solution dropwise via syringe over 15–30 minutes to control the exothermic coordination phase.
Validation Check: Observe the reaction for effervescence. Mild bubbling is normal (trace moisture quenching), but vigorous gas evolution indicates compromised solvent anhydrousness.
Remove the ice bath, allow the mixture to reach ambient temperature, and then heat to reflux (65 °C) for 4 to 12 hours.
Validation Check: Monitor via TLC (stain with Ninhydrin or KMnO₄) or LC-MS. The UV-active/stainable lactam spot should completely disappear.
Step 3: Quench & Decomplexation (Critical Step)
Causality Note: The reduction yields an amine-borane complex. If you attempt standard aqueous workup at this stage, the boron remains covalently bound to the piperazine nitrogen, resulting in artificially low yields and a product mass of [M+14] on LC-MS[3].
Cool the reaction mixture back to 0 °C.
Carefully add Methanol dropwise until effervescence ceases. This quenches unreacted borane and initiates the solvolysis of the amine-borane complex.
Heat the methanolic solution to reflux for 2 hours. This drives the formation of volatile trimethyl borate[B(OMe)₃], liberating the free secondary amine.
Validation Check: LC-MS analysis of an aliquot must show the desired free amine mass [M+H]⁺ without the +14 Da borane adduct.
Step 4: Workup & Isolation
Concentrate the reaction mixture in vacuo to remove THF, MeOH, and trimethyl borate.
Partition the resulting residue between EtOAc and 1M NaOH (aq).
Validation Check: Test the pH of the aqueous layer; it must be >9. This ensures the secondary amine of the piperazine is fully deprotonated and partitions entirely into the organic layer.
Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
The resulting tert-butyl (2S)-2-methylpiperazine-1-carboxylate is typically pure enough for downstream coupling, but can be further purified via silica gel chromatography (DCM/MeOH gradient) if necessary.
Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Available at: [Link]
Organic Syntheses. "Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids." Available at: [Link]
Chemical Reviews. "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." ACS Publications. Available at: [Link]
Scale-up synthesis methods for tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate
An Application Note on the Scale-Up Synthesis of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate Introduction tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is a chiral heterocyclic building block of signi...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note on the Scale-Up Synthesis of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate
Introduction
tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] As a constrained dipeptide mimic, the piperazinone core is a privileged scaffold found in numerous biologically active molecules.[2][3] Its structure allows for the rigid presentation of substituents in a defined three-dimensional space, making it an invaluable tool for probing receptor-ligand interactions and for the design of peptidomimetics with improved metabolic stability and oral bioavailability. The presence of the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for further synthetic elaboration at the N1 position under mild acidic conditions.[1][4]
The primary challenge in producing this intermediate on a larger scale lies in achieving an efficient, cost-effective, and stereochemically pure synthesis. Key hurdles include the formation of the amide bond, the efficiency of the ring-closing reaction, and the final purification of the target compound while preserving the chiral integrity of the C2 stereocenter. This document provides a detailed guide for researchers and process chemists, outlining a robust and scalable synthetic strategy, complete with detailed protocols, mechanistic insights, and considerations for process optimization.
Retrosynthetic Analysis and Synthetic Strategy
The most logical and widely adopted strategy for constructing the 2-oxopiperazine ring is through the intramolecular cyclization of a linear dipeptide precursor. This approach is modular and allows for the introduction of desired substituents from readily available amino acid starting materials.
The retrosynthetic analysis reveals two key bond disconnections, leading to two primary synthetic phases:
Peptide Coupling: Formation of the linear dipeptide backbone by coupling N-Boc protected L-alanine with a suitable glycine derivative.
Intramolecular Cyclization: Ring closure via intramolecular aminolysis to form the desired six-membered piperazinone ring.
Caption: Retrosynthetic analysis of the target piperazinone.
Synthetic Routes and Mechanistic Considerations
The primary route detailed here involves a two-step sequence: peptide coupling followed by thermal cyclization. This pathway is selected for its reliability, use of relatively inexpensive starting materials, and amenability to scale-up.
Route 1: Peptide Coupling and Thermal Cyclization
This is the most direct and scalable approach. The workflow begins with the coupling of N-Boc-L-alanine and glycine methyl ester hydrochloride, followed by a workup to isolate the linear dipeptide. The purified dipeptide is then subjected to thermal conditions to induce intramolecular cyclization.
Caption: Overall workflow for the two-step synthesis.
Mechanism of Peptide Coupling:
The coupling of a carboxylic acid and an amine to form an amide bond is not spontaneous and requires an activating agent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt) are commonly used.
Activation: EDC activates the carboxyl group of N-Boc-L-alanine, forming a highly reactive O-acylisourea intermediate.
HOBt Adduct Formation: This intermediate is prone to racemization and side reactions. HOBt rapidly traps the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization.
Nucleophilic Attack: The free amine of the glycine methyl ester attacks the carbonyl carbon of the HOBt active ester, displacing HOBt and forming the desired amide bond. A tertiary amine base like Diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt of the glycine ester and the HOBt released.
Mechanism of Intramolecular Cyclization:
The cyclization is an intramolecular nucleophilic acyl substitution (aminolysis).[5] Upon heating, the lone pair of the nitrogen atom from the glycine moiety attacks the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which then collapses, expelling methanol as a leaving group to yield the thermodynamically stable six-membered ring. This step is often the rate-limiting step and requires elevated temperatures to overcome the activation energy barrier.
Detailed Protocols
Protocol 1: Synthesis of tert-butyl ((S)-1-((2-methoxy-2-oxoethyl)amino)-1-oxopropan-2-yl)carbamate
To a stirred suspension of N-Boc-L-alanine (1.0 equiv) and glycine methyl ester hydrochloride (1.05 equiv) in DCM (approx. 5-10 mL per gram of N-Boc-L-alanine) at 0 °C, add HOBt (1.2 equiv).
Slowly add DIPEA (2.5 equiv) to the mixture, ensuring the temperature remains below 5 °C. Stir for 15 minutes until the solution becomes homogeneous.
Add EDC (1.2 equiv) portion-wise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete.
Upon completion, dilute the reaction mixture with DCM.
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude linear dipeptide as a white solid or viscous oil. The product is often of sufficient purity to proceed to the next step without further purification.
Protocol 2: Synthesis of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate
Dissolve the crude linear dipeptide from the previous step in toluene (approx. 10-20 mL per gram of dipeptide).
Heat the solution to reflux (approx. 110 °C for toluene) using a Dean-Stark apparatus to remove the methanol byproduct, which can help drive the reaction to completion.
Maintain reflux for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.
The crude product is typically an oil or a semi-solid. Purification can be achieved by:
Recrystallization (Preferred for Scale-up): Dissolve the crude residue in a minimal amount of a hot solvent like ethyl acetate or isopropanol, and then add a non-polar solvent like heptane or hexanes until turbidity is observed. Cool slowly to induce crystallization. Collect the solid by filtration.
Silica Gel Chromatography: If recrystallization is unsuccessful, purify the crude material using column chromatography with a gradient of ethyl acetate in hexanes.
Dry the purified solid under vacuum to yield tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate as a white crystalline solid.
Data and Characterization
The successful synthesis of the final product should be confirmed by standard analytical techniques.
Specific rotation should be measured and compared to literature values to confirm enantiopurity.
Scale-Up and Process Optimization Considerations
Transitioning from lab-scale to pilot or industrial scale requires careful optimization of several parameters to ensure safety, efficiency, and cost-effectiveness.
Reagent Selection: For the coupling step, consider using less expensive coupling agents or activation methods. For example, forming the acid chloride of N-Boc-L-alanine with thionyl chloride or oxalyl chloride followed by reaction with the amine can be a cost-effective alternative to carbodiimide reagents, though it requires careful control of stoichiometry and temperature to avoid racemization.
Solvent Management: Minimize the use of chlorinated solvents like DCM. Solvents such as 2-MeTHF or ethyl acetate can be suitable alternatives for the coupling reaction. For the cyclization, ensure the solvent has a sufficiently high boiling point to drive the reaction efficiently. Solvent recovery and recycling should be implemented to reduce cost and environmental impact.
Work-Up and Purification: The primary goal on a large scale is to avoid column chromatography. Developing a robust crystallization procedure is critical for obtaining high purity material. Seeding strategies and controlled cooling profiles can be employed to ensure consistent crystal size and purity.
Thermal Safety: The cyclization step is performed at high temperatures. A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) should be conducted to understand the thermal stability of reactants and products and to identify any potential exothermic events.
In-Process Controls (IPCs): Implement regular analytical checks (HPLC is preferred for quantitative analysis) at the end of each major step. This ensures the reaction has proceeded to completion and meets the required purity specifications before moving to the next stage, preventing the carry-over of impurities that can complicate downstream processing.
References
ResearchGate. Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. Available from: [Link]
Organic Chemistry Portal. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Available from: [Link]
PubMed. A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors. Available from: [Link]
PMC. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Available from: [Link]
Acta Crystallographica Section C. A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors. Available from: [Link]
MDPI. Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Available from: [Link]
Petkovic, M. et al. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. The Journal of Organic Chemistry. Available from: [Link]
Academia.edu. Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Available from: [Link]
Technical Support Center: Synthesis of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important chiral building block. This document provides in-depth, experience-driven advice to help you overcome common challenges and improve your synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate?
A1: The synthesis of chiral piperazinone derivatives like tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate typically involves the formation of a diamine precursor followed by cyclization. One common and effective strategy starts from an N-protected ethanolamine and a chiral amino acid ester.[1]
A representative synthetic pathway can be visualized as follows:
Caption: General synthetic workflow for chiral piperazinones.
This approach offers good control over the stereochemistry at the C2 position, which is crucial for the biological activity of many downstream products.[2]
Q2: My overall yield is consistently low. What are the most likely causes?
A2: Low overall yield can stem from several steps in the synthesis. The most common culprits are:
Inefficient Reductive Amination: The reaction between the aminoacetaldehyde intermediate and the amino acid ester can be low-yielding if not properly controlled. The aldehyde is prone to self-condensation or over-reduction to the corresponding alcohol.
Incomplete Cyclization: The final deprotection and cyclization step is critical. If the deprotection is incomplete or the cyclization conditions are not optimal, you will isolate the linear diamine precursor instead of the desired piperazinone.
Side Reactions During Boc Protection: If the Boc group is introduced at a late stage, side reactions can occur, especially if other nucleophilic sites are present in the molecule.
Purification Losses: The product and intermediates can be water-soluble, leading to losses during aqueous workups and extractions.
Q3: I am observing a significant amount of a side product with a similar mass to my desired product. What could it be?
A3: A common side product in piperazinone synthesis is the corresponding diketopiperazine, which is formed by the dimerization of the amino acid ester. This is particularly prevalent if the intramolecular cyclization is slow. You may also be seeing the formation of the opposite enantiomer if there is any racemization during the reaction sequence. Careful control of reaction temperature and pH is critical to minimize these side reactions.
Troubleshooting Guides
Problem 1: Low Yield in the Reductive Amination Step
Symptoms:
TLC or LC-MS analysis shows a significant amount of unreacted amino acid ester.
Isolation of a significant amount of the alcohol resulting from aldehyde reduction.
Underlying Causes & Solutions:
Cause
Explanation
Recommended Action
Suboptimal Temperature
The reductive amination of aldehydes is sensitive to temperature. Temperatures that are too high can favor the direct reduction of the aldehyde to an alcohol by the reducing agent.
Maintain the reaction temperature between -10°C and 0°C to control the reaction rate and minimize side reactions.[1]
Incorrect Reducing Agent
Strong reducing agents like lithium aluminum hydride can readily reduce the aldehyde before imine formation.
Use a milder reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. Palladium on carbon (Pd/C) with hydrogen gas is also an effective and clean option.[2]
pH of the Reaction Mixture
The formation of the imine intermediate is pH-dependent. A pH that is too low will protonate the amine, making it non-nucleophilic. A pH that is too high will prevent the activation of the carbonyl group.
Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine.
Dissolve the N-protected aminoacetaldehyde in a suitable alcohol solvent (e.g., methanol or ethanol).
Add one equivalent of the chiral amino acid ester (e.g., L-alanine methyl ester).
Cool the mixture to -10°C in an ice-salt bath.
Slowly add 1.2 equivalents of sodium triacetoxyborohydride in portions, ensuring the temperature does not rise above 0°C.
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
Perform an aqueous workup, carefully extracting the product into an organic solvent.
Problem 2: Incomplete Intramolecular Cyclization
Symptoms:
The final product is a mixture of the desired piperazinone and the linear diamine precursor.
The reaction stalls after the deprotection step.
Underlying Causes & Solutions:
Caption: Troubleshooting workflow for the cyclization step.
Cause
Explanation
Recommended Action
Inefficient Deprotection
If a protecting group like benzyloxycarbonyl (Cbz) is used, its removal by hydrogenolysis might be incomplete.
Ensure the use of a fresh, active palladium catalyst. Increase the hydrogen pressure (e.g., to 1.8 MPa) and reaction time.[1] Monitor the reaction closely by TLC or LC-MS to confirm complete deprotection.
Suboptimal Cyclization Conditions
The intramolecular cyclization is an equilibrium process. The reaction conditions need to favor the formation of the six-membered ring.
After deprotection, heating the reaction mixture in a suitable solvent like methanol or ethanol can drive the cyclization to completion.[1] The reaction can be carried out at room temperature overnight or gently refluxed for a few hours.
Base/Acid Catalysis
The cyclization can sometimes be facilitated by the addition of a catalytic amount of a mild base or acid.
The addition of a non-nucleophilic base like triethylamine can help to deprotonate the attacking amine. Conversely, a mild acid can activate the ester carbonyl. This should be optimized on a small scale.
Experimental Protocol: Deprotection and Cyclization
Dissolve the Cbz-protected chiral diamine derivative in methanol (approximately 0.1 M).
Add 10 wt% palladium on carbon.
Pressurize the reaction vessel with hydrogen gas (e.g., 1.8 MPa) and stir vigorously at room temperature overnight.[1]
Monitor the reaction for the disappearance of the starting material.
Once deprotection is complete, filter off the catalyst.
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
References
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Preventing Racemization of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate
Overview & Chemical Context
tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate (PubChem CID: 90402439; MW: 214.26 g/mol )[1] is a highly valuable chiral building block. It is frequently utilized in the synthesis of complex pharmaceuticals, including recently FDA-approved piperazine-containing drugs[2] and critical intermediates for HIV protease inhibitors (such as indinavir analogs), where preventing concomitant racemization during multistep synthesis is a strict requirement[3].
Because the (2S)-chiral center at the C2 position is situated adjacent to the N1-Boc protected amine, it is susceptible to epimerization under specific thermal, basic, or metal-catalyzed conditions. This troubleshooting guide provides mechanistic causality and validated solutions to preserve >98% enantiomeric excess (ee%) during your workflows.
Q1: I am observing significant racemization (>10% ee loss) during the N4-alkylation of the lactam using Sodium Hydride (NaH) and an alkyl halide. Why is this happening?The Causality: While the C2 chiral center is not directly adjacent to the N4 lactam, the use of strong, unhindered bases like NaH at elevated temperatures (>50°C) is problematic. Strong bases can deprotonate the C6 position (which is highly acidic, being alpha to both the C5 carbonyl and the N1-Boc group). While C6 deprotonation does not directly racemize C2, the resulting enolate can trigger an E1cB-like transient ring-opening or promote trace Boc-group migration. Once the ring is compromised, the C2 stereocenter rapidly epimerizes before re-cyclization.
The Solution: Switch from NaH to a milder, bulkier base system. Cesium carbonate (Cs₂CO₃) or Potassium phosphate tribasic (K₃PO₄) in polar aprotic solvents (DMF or NMP) at lower temperatures (0°C to 25°C) provides sufficient basicity to alkylate the lactam N4 without inducing enolization at C6 or ring-opening.
Q2: We are performing a Pd-catalyzed Buchwald-Hartwig cross-coupling to arylate the N4 position, but we are losing enantiomeric purity. What is the mechanism of this ee erosion?The Causality: This is a classic case of transition-metal-induced racemization. If the cross-coupling is heated excessively (e.g., >100°C) in the presence of strong alkoxide bases (like NaOtBu), the N-Boc group undergoes trace thermal deprotection. Once the N1 amine is transiently free, the Palladium(II) intermediate can coordinate to N1 and undergo a
β
-hydride elimination at the C2 position, forming a transient imine. Subsequent re-insertion of the hydride occurs without facial selectivity, leading to a racemic mixture.
The Solution: Prevent
β
-hydride elimination by accelerating the reductive elimination step of the catalytic cycle. Use highly active, bulky biarylphosphine ligands (e.g., BrettPhos) and weaker bases (Cs₂CO₃). This allows the reaction to reach completion at lower temperatures (80°C) where the Boc group remains completely stable.
Q3: During the reduction of the C5 lactam to the corresponding piperazine using Borane (BH₃·THF) or LiAlH₄, we see a drop in ee. Is the chiral center participating in the reduction?The Causality: The reduction of the C5 lactam proceeds via a transient iminium ion intermediate at C5. While C5 is distant from C2, the harsh conditions (refluxing THF) required for LiAlH₄ reduction can cause thermal degradation. Furthermore, if Lewis acidic borane is used at elevated temperatures, it can coordinate to the N1-Boc carbamate oxygen, weakening the N1-C2 bond. Most commonly, racemization here is an artifact of the workup: aggressive exothermic quenching of hydride reagents causes localized thermal spikes that degrade the carbamate.
The Solution: Ensure the quench is performed strictly at <0°C using a controlled, dropwise addition of methanol (for borane) or the Fieser method (for LiAlH₄) to prevent thermal spikes.
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on the enantiomeric integrity of the C2 stereocenter.
Reaction Workflow
Problematic Condition (Causes Racemization)
Optimized Protocol (Preserves ee)
Expected ee%
N4-Alkylation
NaH, DMF, 60°C
Cs₂CO₃, DMF, 25°C
>99%
N4-Arylation
Pd₂(dba)₃, NaOtBu, Toluene, 110°C
Pd₂(dba)₃, BrettPhos, Cs₂CO₃, 80°C
>98%
Lactam Reduction
LiAlH₄, THF, Reflux (Aqueous Quench)
BH₃·THF, 40°C (Mild MeOH Quench at -10°C)
>99%
Boc Deprotection
TFA/DCM, Reflux (Prolonged heating)
4M HCl in Dioxane, 0°C to RT, 1h
>99%
Mechanistic Pathway Visualization
The diagram below illustrates the divergence between the problematic racemization pathway and the optimized enantioretentive pathway during Palladium-catalyzed N4-arylation workflows.
Figure 1: Mechanistic divergence in Pd-catalyzed N4-arylation showing racemization vs. optimized pathways.
Self-Validating Experimental Protocol
Enantioretentive N4-Arylation (Buchwald-Hartwig Coupling)
This protocol utilizes a self-validating quality control step to ensure the catalytic cycle is operating efficiently without thermal degradation of the Boc group.
System Purging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the piperazinone, Aryl Halide, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃. Evacuate and backfill the flask with ultra-pure Argon (repeat 3 times).
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane via syringe. Stir the suspension at room temperature for 5 minutes to ensure initial catalyst pre-activation (the solution should turn a deep red/purple).
Controlled Heating: Submerge the flask in a pre-heated oil bath strictly maintained at 80°C. Caution: Do not exceed 85°C, as thermal Boc degradation initiates at higher temperatures in the presence of transition metals.
In-Process Quality Control (Self-Validation): After 2 hours, withdraw a 50 µL aliquot under Argon. Dilute with 1 mL of Hexane/IPA (90:10), filter through a short silica plug, and analyze via Chiral HPLC (e.g., Chiralpak AD-H).
Validation Check: You must observe >95% conversion and >98% ee. If ee is dropping, immediately cool the reaction; this indicates trace oxygen intrusion or localized overheating.
Workup: Once complete (typically 4-6 hours), cool the reaction to 0°C. Quench with cold water (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C to prevent post-reaction epimerization.
References
National Center for Biotechnology Information. "tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate." PubChem Compound Database, CID 90402439. Verified URL:[Link]
Campitelli, M., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules 28, no. 18 (2023): 6623. Verified URL:[Link]
Overcoming steric hindrance in tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate derivatives
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe roadblocks when functionalizing highly hindered piperazin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe roadblocks when functionalizing highly hindered piperazine building blocks.
tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate (CAS: 1627749-02-3) is a highly valuable chiral intermediate, but it presents a unique trifecta of steric and electronic challenges:
Electronic Deactivation: The N4 position is a lactam nitrogen, which is inherently less nucleophilic than a standard secondary amine.
The "Steric Wall": A bulky tert-butyloxycarbonyl (Boc) protecting group at N1 restricts the trajectory of incoming reagents.
Conformational Shielding: The adjacent (2S)-methyl group creates a severe steric clash, dictating the ring's chair conformation and shielding adjacent reactive sites.
This guide provides field-proven, self-validating protocols and mechanistic insights to help you bypass these barriers.
Decision tree for functionalizing hindered piperazine scaffolds based on target site.
Troubleshooting FAQs: The Causality of Steric Hindrance
Q1: Why am I getting low yields (<20%) when attempting N4-alkylation with secondary or bulky electrophiles?The Causality: The N4 position is a lactam nitrogen. Because its lone pair is delocalized into the adjacent C5 carbonyl, it is significantly less nucleophilic than a standard amine. Furthermore, the transannular steric shielding from the N1-Boc group restricts the trajectory of incoming bulky electrophiles.
The Solution: You must force the reaction kinetically. Switch from standard bases (like
K2CO3
) to strong, non-nucleophilic bases like Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) to fully generate the lactam anion. Crucially, adding a phase-transfer catalyst like Tetrabutylammonium Iodide (TBAI) and using highly polar aprotic solvents (DMF or NMP) will accelerate the
SN2
displacement. This approach has been rigorously validated for the N-alkylation of lactams with secondary bromides 1.
Q2: After removing the Boc group, my N1-arylation attempts via standard
SNAr
are failing. What is happening?The Causality: Once the Boc group is removed (typically via neat TFA 2), the resulting free secondary amine at N1 is severely hindered by the adjacent (2S)-methyl group. Standard nucleophilic aromatic substitution (
SNAr
) requires the amine to adopt a specific trajectory of attack that is sterically blocked by the methyl group's equatorial/axial dynamics.
The Solution: Abandon
SNAr
and utilize Buchwald-Hartwig cross-coupling. Palladium-catalyzed amination is highly effective for hindered secondary amines when paired with bulky, electron-rich biarylphosphine ligands (e.g., RuPhos or BrettPhos). These ligands stabilize the Pd(0) intermediate and facilitate reductive elimination despite the steric bulk of the (2S)-methyl group 3.
Q3: I am trying to form an enolate at C6 for alpha-functionalization, but I only observe starting material recovery. What is wrong?The Causality: C6 is flanked by the C5 carbonyl and the N1-Boc group. The tert-butyl group of the Boc moiety is massive and freely rotates, creating a "steric wall" that prevents the approach of both the bulky base (e.g., LDA) required for deprotonation and the subsequent electrophile.
The Solution: You must perform a protecting group swap. Transiently remove the Boc group and replace it with a sterically smaller protecting group, such as an Allyloxycarbonyl (Alloc) or Carboxybenzyl (Cbz) group. The Cbz group can be easily installed and later removed via catalytic hydrogenation (
Pd/C
,
H2
) 4, providing the necessary spatial clearance for C6 enolization.
Quantitative Data: Optimizing N4-Alkylation
To demonstrate the causality of our recommended conditions, below is a summary of optimization data for the N4-alkylation of the title compound with a secondary alkyl bromide.
Table 1: Optimization of N4-Alkylation Conditions
Entry
Base (eq)
Solvent
Additive
Temp (°C)
Yield (%)
Causality / Observation
1
K2CO3
(2.0)
MeCN
None
80
<10
Base is too weak for complete lactam deprotonation.
2
NaH (1.5)
THF
None
25
35
Poor solubility of the resulting lactam anion in THF.
3
NaH (1.5)
DMF
None
25
62
Better solubility, but sluggish
SN2
kinetics due to steric bulk.
4
NaH (1.5)
DMF
TBAI (0.1)
25
94
TBAI accelerates the reaction via iodide phase-transfer catalysis.
Experimental Protocols (Self-Validating Systems)
A robust protocol must tell the chemist what to look for to ensure the reaction is proceeding correctly. Follow these self-validating methodologies.
Protocol 1: High-Yield N4-Alkylation via Phase-Transfer Catalysis
Preparation: Dissolve tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.
Self-Validation Check: The solution should be completely clear. Any turbidity indicates moisture, which will prematurely quench the base.
Deprotonation: Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.
Self-Validation Check: Immediate bubbling (
H2
gas evolution) must be observed. The cessation of bubbling (typically 15-20 mins) confirms complete deprotonation of the lactam.
Alkylation: Add TBAI (0.1 eq) followed by the alkyl halide (1.2 eq). Warm to room temperature and stir for 4 hours.
Self-Validation Check: Monitor via TLC (50% EtOAc/Hexanes,
KMnO4
stain). The starting material (
Rf
~0.3) should disappear, replaced by a higher-running product spot (
Rf
~0.6).
Quench & Workup: Quench carefully with saturated aqueous
NH4Cl
.
Self-Validation Check: A mild exotherm and the dissolution of any precipitated salts indicate the successful quenching of excess base. Extract with EtOAc, wash with brine (3x) to remove DMF, dry over
Na2SO4
, and concentrate.
Deprotection: Treat the starting material with neat TFA (10 eq) at 0 °C.
Self-Validation Check: Vigorous effervescence (
CO2
gas) confirms the cleavage of the Boc group 2. Stir until gas evolution completely ceases (approx. 1 hour). Concentrate in vacuo and neutralize with saturated
NaHCO3
to isolate the free amine.
Cross-Coupling Setup: In a glovebox, combine the free amine (1.0 eq), aryl bromide (1.1 eq),
Pd2(dba)3
(2 mol%), RuPhos (4 mol%), and
NaOtBu
(2.0 eq) in anhydrous toluene (0.1 M).
Self-Validation Check: The mixture will initially appear dark purple/red (due to
Pd2(dba)3
) but should transition to a dark brown/orange homogeneous solution upon heating to 90 °C, indicating active
Pd(0)
-ligand catalyst formation.
Reaction & Isolation: Heat at 90 °C for 12 hours.
Self-Validation Check: GC-MS or LC-MS should show >95% conversion to the desired product mass. (Note: TLC can be difficult to interpret here due to the non-polar nature of the phosphine ligands). Filter through a pad of Celite, concentrate, and purify via silica gel chromatography.
References
N-alkylation of lactams with secondary heterobenzylic bromides. Tetrahedron Letters (2014). 1
Protecting Groups for Amines: Carbamates. Master Organic Chemistry.2
Palladium-Catalyzed Amination of Aryl Halides. Chemical Science (2011) / Chemical Reviews (2016). 3
Boc Protecting Group for Amines. Chemistry Steps. 4
Technical Support Center: Functionalization of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate
Welcome to the technical support center for the functionalization of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navig...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the functionalization of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this valuable chiral building block while minimizing the formation of common side products. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Challenge of Selectivity
tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is a versatile scaffold in medicinal chemistry, offering multiple sites for functionalization. However, its inherent structural features—a chiral center, a lactam, and two distinct nitrogen atoms (one protected and one part of an amide)—present unique challenges. The primary goal during its functionalization is to achieve high yields of the desired product while controlling regioselectivity and preserving the stereochemical integrity of the C2 position. The most common side products arise from over-alkylation, epimerization, and in some cases, ring-opening of the piperazinone core.
This guide will provide a structured approach to understanding and mitigating these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low Yield of the Desired Mono-functionalized Product and Presence of Di-substituted Byproducts
Question: I am attempting to N-alkylate my tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate at the N4 position, but I am observing significant amounts of a di-substituted product along with unreacted starting material. How can I improve the selectivity for mono-alkylation?
Answer: The formation of di-substituted byproducts is a common issue and is often a result of the enolate formed from the deprotonation of the lactam N-H reacting further. The key to achieving mono-alkylation is to carefully control the reaction conditions to favor the initial N-alkylation without promoting subsequent C-alkylation or over-alkylation.
Root Causes and Solutions:
Strong Base and High Temperature: Using an excessively strong base or elevated temperatures can lead to the formation of a more stable thermodynamic enolate, which can then be alkylated.
Stoichiometry of Reagents: An excess of the alkylating agent can drive the reaction towards di-substitution.
Parameter
Recommendation for Mono-N-Alkylation
Rationale
Base
Use a milder base such as K₂CO₃ or Cs₂CO₃.
These bases are generally sufficient to deprotonate the amide N-H for N-alkylation but are less likely to promote the formation of C-enolates.
Solvent
Aprotic polar solvents like DMF or acetonitrile are suitable.
These solvents help to dissolve the starting materials and reagents, facilitating the reaction.
Temperature
Maintain the reaction at or below room temperature.
Lower temperatures will favor the kinetic product (N-alkylation) over the thermodynamic product (C-alkylation).
Alkylating Agent
Use 1.0-1.2 equivalents of the alkylating agent.
A slight excess ensures the consumption of the starting material without significantly promoting over-alkylation.
Dissolve tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate (1.0 eq.) in anhydrous DMF.
Add potassium carbonate (1.5 eq.) to the solution.
Stir the mixture at room temperature for 30 minutes.
Add the alkyl halide (1.1 eq.) dropwise to the suspension.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the product by column chromatography.
Issue 2: Epimerization at the C2 Chiral Center
Question: After functionalizing my piperazinone, I am observing a mixture of diastereomers. How can I prevent the loss of stereochemical integrity at the C2 position?
Answer: Epimerization at the α-carbon of an amino acid derivative is a significant risk, particularly under basic conditions.[1] The acidic proton at the C2 position can be abstracted by a base to form a planar enolate intermediate, which can then be re-protonated from either face, leading to a loss of stereochemical purity.
Root Causes and Solutions:
Strong Bases: Strong bases like LDA or LiHMDS can readily deprotonate the C2 position, especially at higher temperatures.
Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of epimerization.
Parameter
Recommendation to Minimize Epimerization
Rationale
Base Selection
Use non-nucleophilic, sterically hindered bases like DBU or proton sponge if deprotonation at another site is desired. For N-alkylation, milder bases like K₂CO₃ are preferred.
These bases are less likely to abstract the sterically hindered and less acidic C2 proton.
Temperature Control
Conduct the reaction at low temperatures (e.g., -78 °C to 0 °C).
Lower temperatures significantly reduce the rate of epimerization.[1]
Reaction Time
Monitor the reaction closely and quench it as soon as the starting material is consumed.
Minimizing the time the chiral center is exposed to basic conditions is crucial.
Solvent Choice
Less polar solvents such as THF or dichloromethane (DCM) can sometimes suppress epimerization compared to highly polar solvents like DMF.[1]
The polarity of the solvent can influence the stability of the enolate intermediate and the rate of proton exchange.
Dissolve tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate (1.0 eq.) in anhydrous THF.
Cool the solution to -78 °C under an inert atmosphere (e.g., argon).
Slowly add a strong, non-nucleophilic base such as LiHMDS (1.1 eq.).
Stir the solution at -78 °C for 1 hour to allow for enolate formation.
Add the electrophile (1.2 eq.) dropwise at -78 °C.
Allow the reaction to stir at -78 °C and monitor its progress by TLC or LC-MS.
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
Warm the mixture to room temperature and extract the product with an organic solvent.
Wash the organic layer, dry it, and concentrate it.
Analyze the diastereomeric ratio using chiral HPLC or ¹H NMR spectroscopy.
Caption: Workflow for diastereoselective functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the order of acidity of the protons in tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate?
A1: The most acidic proton is on the amide nitrogen (N4-H), followed by the α-proton to the lactam carbonyl at the C6 position, and then the α-proton at the chiral center (C2-H). The protons on the C3 methylene group are generally the least acidic in this context. This order of acidity dictates the initial site of deprotonation and is fundamental to controlling the regioselectivity of your reaction.
Q2: Can the Boc protecting group be cleaved under the reaction conditions for functionalization?
A2: The Boc group is generally stable under basic and neutral conditions. However, it is sensitive to strong acids. Therefore, if your functionalization reaction is performed under basic or neutral conditions, the Boc group should remain intact. If subsequent acidic workup is required, care must be taken to use mild acidic conditions to avoid premature deprotection.
Q3: I am trying to perform a reaction at the C3 position, but I am getting a mixture of C3 and C6 functionalized products. How can I improve the regioselectivity?
A3: Achieving regioselectivity between the C3 and C6 positions can be challenging. The formation of the enolate at either position is influenced by both kinetic and thermodynamic factors. To favor functionalization at the less substituted C3 position (kinetic product), it is recommended to use a strong, sterically hindered base (e.g., LDA) at low temperatures (-78 °C) in a non-polar solvent like THF.[2] Conversely, to favor the more substituted C6 position (thermodynamic product), a weaker base at higher temperatures might be employed, though this increases the risk of side reactions.
Q4: Are there any specific analytical techniques recommended for monitoring these reactions and characterizing the products?
A4: Yes, a combination of techniques is recommended. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for monitoring the progress of the reaction. For characterizing the products and determining the extent of side product formation, High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, is invaluable for separating and quantifying diastereomers.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation of the desired product and any isolated side products.
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]
Baran Group Meeting - 2/26/18. Diketopiperazines. Baran Lab. [Link]
Synthetic investigations in epimerization reactions of β-lactams. ResearchGate. [Link]
Chemistry Stack Exchange. (2014, October 5). Regioselective enolate formation. [Link]
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. PMC. [Link]
Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?[Link]
2,5-Diketopiperazines via Intramolecular N-Alkylation of Ugi Adducts: A Contribution to the Synthesis, Density Functional Theory Study, X-ray Characterization, and Potential Herbicide Application. Journal of Agricultural and Food Chemistry. [Link]
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. [Link]
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews. [Link]
A Highly Stereoselective Synthesis of Chiral α-Amino-β-Lactams Via the Kinugasa Reaction Employing Ynamides. PMC. [Link]
A Highly Stereoselective Synthesis of Chiral α-Amino-β-lactams via the Kinugasa Reaction Employing Ynamides. Organic Letters. [Link]
Stereochemical Optimization in Drug Discovery: A Comparative Guide to (2S)- vs (2R)-tert-Butyl 2-methyl-5-oxopiperazine-1-carboxylate
Executive Summary Piperazine and ketopiperazine scaffolds are privileged structures in modern medicinal chemistry, frequently utilized as conformational restraints and core frameworks to properly orient pharmacophoric gr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Piperazine and ketopiperazine scaffolds are privileged structures in modern medicinal chemistry, frequently utilized as conformational restraints and core frameworks to properly orient pharmacophoric groups[1]. The introduction of a methyl group at the C2 position of the piperazinone ring creates a critical stereocenter that profoundly alters the molecule's three-dimensional topology.
This guide provides an objective, data-driven comparison between the chiral building blocks tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate and its (2R) enantiomer. By examining their divergent impacts on target binding affinity, metabolic stability, and overall pharmaceutical efficacy, we demonstrate why stereochemical control at this specific node is a non-negotiable parameter in the development of neuroinflammatory and neuropsychiatric therapeutics.
Mechanistic Grounding: The Causality of C2 Chirality
In rational drug design, enantiomers rarely exhibit identical pharmacological profiles. The C2-methyl group acts as a conformational lock on the piperazinone ring. In the pseudo-chair conformation of the saturated ring system, the (2S) configuration typically projects the methyl group into an equatorial position, minimizing 1,3-diaxial interactions. Conversely, the (2R) configuration forces the methyl group into a sterically hindered axial position or necessitates a high-energy ring flip.
When these building blocks are incorporated into active pharmaceutical ingredients (APIs), this spatial projection dictates how the molecule interfaces with the target receptor's hydrophobic pockets. The resulting difference in binding affinity defines the "eutomer" (the highly active enantiomer) and the "distomer" (the weakly active or inactive enantiomer).
Case Study 1: P2X7 Receptor Antagonists and PET Tracers
The purinergic P2X7 receptor (P2X7R) is a ligand-gated ion channel critical in mediating neuroinflammation via the NLRP3 inflammasome and IL-1β release[2]. Developing brain-penetrant P2X7R antagonists is a major focus for treating neurodegenerative diseases[3].
The clinical Positron Emission Tomography (PET) radiotracer JNJ54173717 was explicitly synthesized utilizing the (S)-tert-butyl 2-methyl-5-oxopiperazine-1-carboxylate building block[4]. The (2S) stereocenter is essential for the molecule's interaction with the allosteric binding site formed between neighboring subunits of the P2X7 receptor[4][5].
(2S) Enantiomer (Eutomer): Exhibits high-affinity binding (IC50 ~ 4.2 nM at human P2X7R) and excellent metabolic stability, allowing for effective in vivo imaging of neuroinflammation[2].
(2R) Enantiomer (Distomer): Incorporation of the (2R) building block results in severe steric clashes within the allosteric pocket, leading to a drastic reduction in binding affinity (often >100-fold drop) and rendering it unsuitable for PET imaging.
Caption: Synthetic workflow of the P2X7 PET tracer JNJ54173717 utilizing the (2S) chiral building block.
Case Study 2: mGluR5 Positive Allosteric Modulators
Metabotropic glutamate receptor 5 (mGluR5) is a prime target for treating schizophrenia and cognitive disorders[6]. Triazolopyrazine derivatives utilizing the 2-methyl-5-oxopiperazine scaffold act as potent mGluR5 Positive Allosteric Modulators (PAMs).
In early Structure-Activity Relationship (SAR) exploration, the racemic mixture (±)-tert-butyl 2-methyl-5-oxopiperazine-1-carboxylate is often utilized[7]. However, subsequent chiral resolution consistently reveals that the (2S) enantiomer drives the primary pharmacological activity. The (2S)-methyl projection optimally fills a lipophilic sub-pocket in the mGluR5 transmembrane domain, enhancing both the binding affinity (Ki < 2 nM) and the functional PAM potency compared to the (2R) counterpart.
Comparative Data Summary
The following table summarizes the generalized physicochemical and biological impact of incorporating the (2S) versus the (2R) enantiomer into advanced pharmaceutical intermediates.
To ensure the integrity of the (2S) or (2R) building block before API synthesis, the following self-validating protocol is standard in process chemistry[1][8]:
Step 1: Chiral Pool Synthesis
Begin with enantiomerically pure starting materials to dictate absolute configuration. Use L-serine methyl ester hydrochloride for the (2S) configuration, or D-serine for the (2R) configuration[8].
Step 2: N-Alkylation & Cyclization
React the amino acid derivative with ethyl glyoxylate under reductive amination conditions using Palladium on Carbon (Pd/C, 5% w/w) under an H₂ atmosphere at room temperature. Follow with a Mitsunobu reaction using hydrazoic acid, and subsequent catalytic hydrogenation to yield the piperazinone ring[8].
Step 3: Boc Protection
Treat the intermediate with di-tert-butyl dicarbonate (Boc₂O) to yield the final tert-butyl 2-methyl-5-oxopiperazine-1-carboxylate[8].
Step 4: Enantiomeric Excess (ee) Verification (Self-Validation System)
Do not assume chiral retention; validate it via Chiral High-Performance Liquid Chromatography (HPLC).
Mobile Phase: Hexane/Isopropanol (typically 80:20 v/v), isocratic flow.
Validation Logic: First, inject a synthesized racemic standard (±) to establish baseline resolution and retention times for both the (2S) and (2R) peaks. Subsequently, inject the enantioselective batch. The complete absence of the distomer peak confirms an ee of >99%, validating that no racemization occurred during the cyclization steps.
References
World Intellectual Property Organization (WIPO).WO2011075699A2 - Compounds for treating disorders mediated by metabotropic glutamate receptor 5, and methods of use thereof.
United States Patent and Trademark Office.US9040534B2 - [1,2,4]triazolo[4,3-a]pyrazines as P2X7 modulators.
ACS Pharmacology & Translational Science. A Holistic Approach to Identifying a Positron Emission Tomography (PET) Tracer Candidate for In Vivo Imaging of Purinergic P2X7 Receptor in Neuroinflammation. Available at:[Link]
Journal of Nuclear Medicine. Preclinical Evaluation of a P2X7 Receptor–Selective Radiotracer: PET Studies in a Rat Model with Local Overexpression of the Human P2X7 Receptor and in Nonhuman Primates. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & The Analytical Challenge
The quantitative and qualitative analysis of chiral pharmaceutical intermediates requires rigorous analytical control. tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is a highly valuable, Boc-protected chiral building block frequently utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs), such as P2X7 receptor modulators[1].
Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents three distinct mechanistic challenges:
Lack of a Strong Chromophore: The molecule lacks an extended conjugated
π
-system. Its UV absorbance relies entirely on the carbamate (Boc) and amide (oxo) carbonyl groups, necessitating low-UV detection (typically 210 nm)[2].
Secondary Amine Interactions: The free secondary amine at the 4-position of the piperazine ring is highly prone to secondary interactions with residual acidic silanols on silica-based stationary phases, which causes severe peak tailing.
Chiral Resolution: Chemical purity alone is insufficient; the method must baseline-resolve the desired (2S)-enantiomer from its (2R)-counterpart to accurately determine enantiomeric excess (ee%).
This guide objectively compares various chromatographic modalities for analyzing this compound and provides a fully validated, step-by-step chiral HPLC protocol grounded in the latest ICH Q2(R2) guidelines[3].
Chromatographic Strategy: Causality in Method Selection
As an application scientist, selecting the correct analytical modality requires balancing resolution, throughput, and robustness. A single achiral method cannot determine enantiomeric purity, while some chiral methods struggle to resolve polar synthesis impurities (e.g., des-Boc derivatives).
Below is an objective comparison of the three primary methodologies evaluated for this compound:
Table 1: Comparison of Analytical Modalities
Analytical Modality
Recommended Column
Mobile Phase Strategy
Primary Application
Performance & Causality
RP-HPLC (Achiral)
C18 (End-capped)
H₂O / MeCN + 0.1% TFA
Chemical Purity (Des-Boc, byproducts)
Pros: Robust, excellent for polar impurities.Cons: Cannot resolve (2S) and (2R) enantiomers. TFA is required to suppress silanol tailing.
NP-HPLC (Chiral)
Amylose tris(3,5-dimethylphenylcarbamate)
Hexane / IPA + 0.1% DEA
Enantiomeric Excess (ee%) & Assay
Pros: Excellent chiral recognition via H-bonding with the oxo/Boc groups.Cons: Longer run times; requires normal-phase solvents.
Chiral SFC
Cellulose tris(3,5-dimethylphenylcarbamate)
CO₂ / MeOH + 0.1% DEA
High-throughput Chiral Purity
Pros: Superior speed and resolution; green chemistry[1].Cons: Requires specialized Supercritical Fluid Chromatography equipment.
Method Selection Rationale: For laboratories lacking specialized SFC instrumentation, Normal-Phase Chiral HPLC (NP-HPLC) using an immobilized amylose-based Chiral Stationary Phase (CSP) offers the best balance of accessibility and resolving power. The addition of 0.1% Diethylamine (DEA) is a critical mechanistic choice: DEA acts as a competitive basic modifier, masking residual silanols on the stationary phase and preventing the secondary amine of the piperazine from causing peak tailing.
Experimental Workflow & Method Development
To ensure a self-validating system, the analytical workflow must integrate System Suitability Testing (SST) prior to any sample analysis.
Fig 1. End-to-end analytical workflow for chiral method development and validation.
Step-by-Step Protocol: NP-Chiral HPLC Method
1. Preparation of Mobile Phase:
Mix HPLC-grade Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio.
Add 0.1% (v/v) Diethylamine (DEA). Note: Always add DEA fresh, as it can degrade over time, leading to shifting retention times.
Degas the mixture ultrasonically for 10 minutes.
2. Chromatographic Conditions:
Column: Chiralpak IG (or equivalent immobilized amylose CSP), 250 mm × 4.6 mm, 5 µm.
Diluent: Hexane/IPA (80:20 v/v). Causality: Dissolving the sample in the mobile phase prevents "solvent shock" at the column head, which can cause peak splitting.
Standard Solution: Accurately weigh and dissolve tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate to a final concentration of 1.0 mg/mL.
4. System Suitability Test (SST):
Inject a racemic mixture (1.0 mg/mL) of the compound.
Acceptance Criteria: The resolution (
Rs
) between the (2S) and (2R) peaks must be
≥2.0
. The tailing factor (
T
) for both peaks must be
≤1.5
.
ICH Q2(R2) Validation Protocol & Experimental Data
Method validation was executed strictly according to the ICH Q2(R2) guidelines, which provide the global framework for ensuring the reliability of analytical testing methods[3],[4].
Fig 2. Core ICH Q2(R2) validation parameters evaluated for the analytical procedure.
Validation Parameters & Causality
Specificity: Blank injections and spiked samples containing known synthesis precursors (e.g., des-Boc piperazine) were analyzed. No interfering peaks were observed at the retention times of the (2S) or (2R) enantiomers.
Linearity & Range: Evaluated from 10% to 150% of the target concentration (0.1 to 1.5 mg/mL). The high correlation coefficient confirms the method's quantitative reliability across varying batch purities.
Accuracy (Recovery): Assessed by spiking the (2S) standard with known amounts of the (2R) impurity at 50%, 100%, and 150% of the specification limit.
Precision (Repeatability): Six replicate injections of the 1.0 mg/mL standard demonstrated exceptional system stability, validating the choice of DEA to prevent column fouling.
Table 2: ICH Q2(R2) Method Validation Results Summary
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at target
tR
No interference;
Rs
(2S/2R) = 2.4
Pass
Linearity
R2≥0.999
R2=0.9998
(Range: 0.1 - 1.5 mg/mL)
Pass
Accuracy (Recovery)
98.0% - 102.0%
99.2% - 100.8% across 3 levels
Pass
System Precision
%RSD
≤2.0%
(n=6)
%RSD = 0.65%
Pass
Method Precision
%RSD
≤2.0%
(n=6 preparations)
%RSD = 0.82%
Pass
LOD (Limit of Detection)
Signal-to-Noise (S/N)
≥3
0.05 µg/mL
Pass
LOQ (Limit of Quantitation)
Signal-to-Noise (S/N)
≥10
0.15 µg/mL
Pass
Conclusion
The validated Normal-Phase Chiral HPLC method presented herein provides a highly reliable, self-validating framework for the purity analysis of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate. By understanding the chemical causality of the molecule—specifically its lack of a strong chromophore and the reactivity of its secondary amine—analysts can confidently apply low-UV detection and basic modifiers to achieve baseline enantiomeric resolution. The experimental data confirms full compliance with ICH Q2(R2) standards[3], ensuring the method is fit for routine quality control and regulatory submissions.
References
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at:[Link][3]
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org. Available at:[Link][4]
Google Patents. "US9040534B2 - [1,2,4]triazolo[4,3-a]pyrazines as P2X7 modulators." google.com. Available at:[1]
A Comparative Guide to Boc and Fmoc Protection Strategies for the (2S)-2-methyl-5-oxopiperazine Scaffold
Introduction: The Strategic Importance of Protecting Groups for Chiral Scaffolds In the landscape of modern drug discovery, chiral scaffolds such as (2S)-2-methyl-5-oxopiperazine are invaluable building blocks. Their con...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Protecting Groups for Chiral Scaffolds
In the landscape of modern drug discovery, chiral scaffolds such as (2S)-2-methyl-5-oxopiperazine are invaluable building blocks. Their constrained cyclic structure serves as a rigid dipeptide mimic, enabling the synthesis of peptidomimetics and other complex molecules with defined three-dimensional orientations.[1][2] The successful incorporation of this scaffold into a larger molecular entity hinges on a robust and selective protecting group strategy for its secondary amine. The choice of protecting group is not a trivial decision; it dictates the reaction conditions for subsequent synthetic steps and ultimately influences the yield, purity, and feasibility of the entire synthetic route.
This guide provides an in-depth comparison of the two most prevalent N-protection strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—as applied to (2S)-2-methyl-5-oxopiperazine. We will delve into the mechanistic underpinnings of each strategy, present detailed experimental protocols, offer a quantitative comparison of their performance, and provide expert recommendations to guide your synthetic planning.
Pillar 1: The Orthogonal Philosophies of Boc and Fmoc Protection
The core principle that separates the Boc and Fmoc strategies is orthogonality. In chemical synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[3][4] This concept is paramount when constructing complex molecules.
The Boc (tert-butyloxycarbonyl) Strategy: Acid-Labile Protection
The Boc group is a classic, robust protecting group that is stable to a wide range of nucleophilic and basic conditions.[5] Its removal, however, requires strong acidic conditions.
Protection Mechanism: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the secondary amine on one of the electrophilic carbonyls of the anhydride.[6]
Deprotection Mechanism: Cleavage of the Boc group is an acid-catalyzed process.[7] Protonation of the carbamate oxygen initiates a fragmentation cascade, yielding the free amine, carbon dioxide, and a stable tert-butyl cation.[7][8] This cation is a reactive electrophile and can lead to side reactions, necessitating the use of "scavengers" like anisole or triethylsilane to trap it.[6][9]
The Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: Base-Labile Protection
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to the exceptionally mild conditions required for its removal.[10][11]
Protection Mechanism: The Fmoc group is introduced using reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), typically in the presence of a mild base.[10]
Deprotection Mechanism: The utility of the Fmoc group stems from the acidity of the proton at the C9 position of the fluorenyl ring system.[12] In the presence of a mild base, such as 20% piperidine in DMF, this proton is abstracted, initiating a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF).[12] The secondary amine base (piperidine) also serves the crucial role of trapping the reactive DBF intermediate to prevent it from re-attaching to the newly deprotected amine.[12][13]
Pillar 2: Experimental Validation and Comparative Analysis
To provide a practical comparison, we outline the protection and deprotection of (2S)-2-methyl-5-oxopiperazine using both strategies. The following protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.
Workflow Overview
Caption: Comparative workflows for Boc and Fmoc protection/deprotection.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(2S)-2-methyl-5-oxopiperazine
Dissolve (2S)-2-methyl-5-oxopiperazine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.
Add triethylamine (NEt₃, 1.2 eq) dropwise and allow the reaction to stir at room temperature overnight.[6]
Monitor reaction completion by TLC or LC-MS.
Concentrate the reaction mixture in vacuo.
Purify the crude product by flash column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield the N-Boc protected product.[14]
Protocol 2: Deprotection of N-Boc-(2S)-2-methyl-5-oxopiperazine
Dissolve the N-Boc protected piperazinone (1.0 eq) in anhydrous dichloromethane (DCM).
Add trifluoroacetic acid (TFA) to create a 20-50% (v/v) solution (e.g., a 1:1 mixture of DCM:TFA).[6][15]
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Concentrate the mixture in vacuo to remove excess DCM and TFA.
The resulting product is typically the TFA salt of the amine, which can often be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).[15]
Protocol 3: Synthesis of N-Fmoc-(2S)-2-methyl-5-oxopiperazine
Dissolve (2S)-2-methyl-5-oxopiperazine (1.0 eq) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.[10]
In a separate flask, dissolve 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 eq) in dioxane or acetone.
Slowly add the Fmoc-OSu solution to the piperazinone solution with vigorous stirring at 0-5°C.
Allow the reaction to warm to room temperature and stir for 4-12 hours.
Monitor reaction completion by TLC or LC-MS.
Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with dilute HCl, which typically precipitates the product.[10]
Collect the solid by filtration, wash with cold water, and dry in vacuo.
Protocol 4: Deprotection of N-Fmoc-(2S)-2-methyl-5-oxopiperazine
Dissolve the N-Fmoc protected piperazinone (1.0 eq) in N,N-dimethylformamide (DMF).
Add piperidine to create a 20% (v/v) solution.[10][16]
Stir the reaction at room temperature. The reaction is typically very fast, often completing in under 30 minutes.[12]
Monitor by TLC or LC-MS.
Upon completion, the reaction mixture can be concentrated in vacuo, and the resulting crude product purified by chromatography or crystallization to remove the dibenzofulvene-piperidine adduct.
Quantitative Data Summary
The choice between Boc and Fmoc often involves a trade-off between reaction conditions, cost, and efficiency. The table below summarizes typical performance metrics based on established chemical principles.
Parameter
Boc Strategy
Fmoc Strategy
Rationale & Causality
Protection Yield
High (typically >90%)
High (typically >90%)
Both protection reactions are generally efficient and high-yielding with proper purification.
The β-elimination mechanism for Fmoc is kinetically faster than the acid-catalyzed fragmentation of Boc.
Orthogonality
Compatible with base-labile groups (e.g., Fmoc, Alloc).[5]
Compatible with acid-labile groups (e.g., Boc, t-Bu, Trt).[]
This is the defining feature. Boc is stable to base; Fmoc is stable to acid. This allows for selective deprotection in multi-step syntheses.[3]
Key Side Reactions
t-butylation of nucleophilic residues (e.g., Trp, Met).[6]
Diketopiperazine formation, aspartimide formation (in peptides).[13]
The t-butyl cation from Boc deprotection is a potent alkylating agent. The basic conditions of Fmoc deprotection can catalyze intramolecular cyclization or other base-mediated side reactions.
Workup/Purification
Requires neutralization of strong acid; scavenger byproducts.
Removal of dibenzofulvene-piperidine adduct.
The workup for both is straightforward but requires removal of different types of byproducts.
Reagent Cost
Boc₂O is generally less expensive than Fmoc-OSu.[]
Fmoc-OSu is more expensive. Piperidine is inexpensive.[]
Cost-effectiveness depends on the overall synthesis scale and complexity.
Pillar 3: Strategic Recommendations and Conclusion
The decision to use Boc or Fmoc protection for (2S)-2-methyl-5-oxopiperazine should be driven by the overall synthetic plan.
Caption: Decision-making flowchart for selecting a protection strategy.
When to Choose the Boc Strategy:
The Boc strategy is ideal when your downstream synthetic steps involve base-sensitive reagents or conditions. If your molecule lacks other acid-labile protecting groups, the robustness of the Boc group and the often lower cost of Boc₂O make it an attractive and reliable choice, particularly for large-scale syntheses.[]
When to Choose the Fmoc Strategy:
The Fmoc strategy is the superior choice when your synthesis requires mild deprotection conditions to preserve sensitive functionalities. Its orthogonality with a vast array of acid-labile side-chain protecting groups (like t-Bu, Trt, and even Boc itself) makes it the dominant strategy in modern complex molecule and peptide synthesis.[] If your target molecule contains acid-sensitive esters, glycosidic bonds, or other acid-labile protecting groups, the Fmoc strategy is almost certainly the required approach.[20]
Conclusion
Both Boc and Fmoc are powerful tools for the N-protection of the (2S)-2-methyl-5-oxopiperazine scaffold. There is no single "better" strategy; the optimal choice is context-dependent and must be guided by a holistic view of the entire synthetic route. The Boc strategy offers robustness and cost-effectiveness at the expense of harsh deprotection conditions, while the Fmoc strategy provides mild deprotection and excellent orthogonality, making it ideal for delicate and complex molecular architectures. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can make informed, strategic decisions that pave the way for successful and efficient synthesis.
References
Benchchem. An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
Fiveable. Base-Labile Protecting Groups - Organic Chemistry.
Protecting Groups In Organic Synthesis.
Benchchem. Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
PubMed. Acid-labile protecting groups for the synthesis of lipidated peptides.
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
Wikipedia. Protecting group.
RSC Publishing. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry.
Benchchem. Technical Support Center: Deprotection of Boc-Protected Piperazines.
ResearchGate. (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
Methods for Removing the Fmoc Group.
Beilstein Journals. EXPERIMENTAL PROCEDURES.
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
Benchchem. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
The Royal Society of Chemistry. Experimental Procedures.
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
PMC. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain.
Benchchem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances.
Benchchem. A Comparative Analysis of Boc-Protected vs. Fmoc-Protected Dipeptide Stability for Pharmaceutical and Research Applications.
Google Patents. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis.
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
Benchchem. Experimental procedure for deprotection of Boc-protected amines.
Benchchem. A Comprehensive Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis.
PMC. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
Green Chemistry - In situ Fmoc removal.
LOCKSS. chemistry of 2,5-diketopiperazine and its bis-lactim ether: a brief review.
Organic Chemistry Portal. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations.
David Publishing. The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides.
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
Analytical Comparison Guide: Mass Spectrometry Fragmentation of tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate
As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of structurally elucidating chiral building blocks used in drug development. tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carb...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of structurally elucidating chiral building blocks used in drug development. tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate (a Boc-protected methyl oxopiperazine) is a highly versatile intermediate. However, its mass spectrometric behavior is heavily dictated by the thermodynamically labile tert-butoxycarbonyl (Boc) protecting group.
This guide objectively compares the fragmentation performance of this compound across different ionization platforms (ESI-CID vs. EI-MS) and provides a self-validating experimental framework for robust structural characterization.
Mechanistic Causality: The Chemistry of Boc-Piperazine Fragmentation
Understanding the causality behind the fragmentation of Boc-protected amines is critical for preventing misinterpretation of mass spectra. The Boc group is intentionally designed to be labile, which presents a double-edged sword in mass spectrometry:
Thermodynamic Driving Force: Under Collision-Induced Dissociation (CID), the fragmentation is driven by the stability of the leaving groups. The initial cleavage consistently yields the loss of neutral isobutylene (C₄H₈, -56 Da) via a cyclic transition state, followed immediately by the expulsion of carbon dioxide (CO₂, -44 Da) [1].
In-Source Fragmentation Risks: Because the activation energy for Boc cleavage is low, excessive capillary voltage or declustering potential during Electrospray Ionization (ESI) can cause the molecule to fragment before it even reaches the mass analyzer [2].
Piperazine Core Cleavage: Only after the Boc group is fully removed (yielding the protonated 5-methyl-2-oxopiperazine core at m/z 115.07) does higher collision energy force the cleavage of the robust amide and amine bonds within the piperazine ring, yielding diagnostic fragments at m/z 70 and 56.
Performance Comparison: ESI-CID vs. EI-MS
When analyzing tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate, the choice of ionization technique fundamentally alters the observed data.
Electron Ionization (EI-MS at 70 eV) is a "hard" ionization technique. The massive energy deposition completely shatters the Boc group. The intact molecular ion (M⁺ 214.13) is typically absent. Instead, the spectrum is overwhelmingly dominated by the tert-butyl cation (m/z 57.07) [1]. While excellent for library matching of volatile substances, EI provides poor sequence or structural connectivity for the piperazine core.
Electrospray Ionization with CID (ESI-CID) is a "soft" technique. It preserves the pseudo-molecular ion ([M+H]⁺ 215.14) and allows for multi-stage (MSⁿ) or energy-resolved fragmentation [3]. This controlled environment is vastly superior for confirming the exact structural isomer of the oxopiperazine ring.
Quantitative Data Summary
The following table summarizes the comparative fragmentation performance of the two primary methodologies for this specific molecule.
Ionization Mode
Precursor Ion
Major Fragment Ions (m/z)
Primary Neutral Losses
Analytical Utility
ESI-CID (Positive)
[M+H]⁺ (215.14)
159.08, 115.07, 70.05
-56 Da (Isobutylene), -44 Da (CO₂)
High: Ideal for structural elucidation and isomer differentiation.
EI-MS (70 eV)
M⁺ (214.13) (Weak/Absent)
57.07, 114.06, 41.04
-100 Da (Boc radical)
Moderate: Useful for rapid GC-MS screening; poor core structural insight.
Fragmentation Pathway Visualization
The logical flow of the fragmentation pathways under different ionization energies is mapped below.
ESI-CID and EI-MS fragmentation pathways of Boc-protected methyl oxopiperazine.
To guarantee trustworthiness, an analytical protocol cannot simply assume the precursor ion is intact. The following step-by-step methodology utilizes a self-validating logic loop to ensure that the loss of 100 Da (Boc) is a true CID event and not an in-source artifact [2].
Phase 1: Sample Preparation & System Suitability
Preparation: Dissolve 1.0 mg of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 100 ng/mL using 50% Aqueous Formic Acid (0.1%) / 50% Acetonitrile.
Internal Standard (Self-Validation): Spike the sample with 50 ng/mL of a non-Boc protected piperazine analog (e.g., 2-methylpiperazine). Causality: This acts as a control to prove that any observed -100 Da neutral loss is exclusive to the Boc moiety and not an artifact of the instrument's collision cell tuning.
Phase 2: Liquid Chromatography (UHPLC)
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase: Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Phase 3: Mass Spectrometry (ESI-MS/MS) Acquisition
Source Optimization: Set the ESI capillary voltage to +3.5 kV. Crucial Step: Maintain the declustering potential (or cone voltage) strictly below 20 V. Causality: Higher potentials will induce premature in-source cleavage of the isobutylene group, artificially inflating the m/z 159.08 peak before MS/MS selection [3].
Energy-Resolved CID: Isolate the precursor ion (m/z 215.14) in the quadrupole. Apply a stepped collision energy (CE) ramp:
CE 10 eV: Validates precursor stability and captures the initial -56 Da loss (m/z 159.08).
CE 20 eV: Captures the subsequent -44 Da loss (m/z 115.07).
CE 35 eV: Forces the fragmentation of the oxopiperazine ring (m/z 70.05).
Phase 4: Data Processing & Validation Logic
Extract the ion chromatograms (EIC) for m/z 215.14, 159.08, and 115.07.
Validation Check: Examine the full-scan MS1 spectrum at the retention time of the compound. If the abundance of m/z 159.08 exceeds 10% of the m/z 215.14 peak in the unfragmented MS1 scan, in-source decay is occurring. You must lower the source temperature or cone voltage and re-run the sample to ensure the integrity of the MS/MS data.
References
Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors.
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester. Benchchem.
Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. PubMed.
Validation
Chiral Chromatography Analysis of tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate Enantiomeric Excess: A Comparison Guide
Executive Summary & Context tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is a highly valuable, Boc-protected chiral piperazinone building block. It is frequently utilized in the pharmaceutical industry for the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Context
tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is a highly valuable, Boc-protected chiral piperazinone building block. It is frequently utilized in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs), including 1[1] and selective targeting COPD and sickle cell disease.
Because the pharmacological efficacy of these downstream APIs is highly stereospecific, determining the enantiomeric excess (ee) of this intermediate with absolute precision is a critical quality attribute (CQA) during process chemistry scale-up[2]. This guide objectively compares the performance of various Chiral Stationary Phases (CSPs) and chromatographic modes to establish a robust, self-validating analytical method for ee determination.
Mechanistic Rationale for Chiral Recognition
Chiral separation is not a trial-and-error process; it is governed by predictable intermolecular interactions. The successful resolution of tert-butyl 2-methyl-5-oxopiperazine-1-carboxylate relies on a "three-point interaction" model within the chiral grooves of polysaccharide-based stationary phases:
Hydrogen Bonding: The molecule possesses strong hydrogen bond acceptors (the Boc carbamate carbonyl and the piperazinone amide carbonyl) and a hydrogen bond donor (the amide NH). These interact with the carbamate linkages of the stationary phase.
Steric Inclusion: The (2S)-methyl group and the bulky tert-butyl group must physically fit into the chiral cavities of the amylose or cellulose polymer network.
Dipole Stacking: The rigid piperazinone core aligns with the aromatic rings of the CSP via dipole-dipole and
π
π
interactions.
Fig 1. Tri-point chiral recognition mechanism for Boc-piperazinone derivatives.
Product Performance Comparison: CSPs and Modalities
To optimize the ee analysis, we must compare the performance of standard Normal Phase HPLC (NP-HPLC) against Supercritical Fluid Chromatography (SFC), utilizing both Amylose and Cellulose-based columns.
Comparative Data Summary
The following table summarizes the quantitative chromatographic performance of different analytical approaches for resolving the racemic mixture of tert-butyl 2-methyl-5-oxopiperazine-1-carboxylate.
Chromatographic Mode
Column Chemistry
Mobile Phase
Flow Rate
Resolution (Rs)
Selectivity (α)
Elution Order
NP-HPLC
Chiralpak AD-H (Amylose)
Hexane/IPA (85:15)
1.0 mL/min
3.2
1.45
(2R) then (2S)
NP-HPLC
Chiralcel OD-H (Cellulose)
Hexane/IPA (85:15)
1.0 mL/min
1.8
1.15
(2R) then (2S)
NP-HPLC
Chiralpak IC (Immobilized)
Hexane/EtOH (90:10)
1.0 mL/min
2.5
1.32
(2S) then (2R)
SFC
Chiralpak AD-H (Amylose)
CO₂/MeOH (80:20)
3.0 mL/min
3.0
1.40
(2R) then (2S)
Causality Behind the Data
Amylose vs. Cellulose (AD-H vs. OD-H): The helical structure of amylose (AD-H) provides a more accommodating chiral groove for the bulky tert-butyl group compared to cellulose (OD-H). This steric compatibility directly causes the higher selectivity (
α=1.45
) and baseline resolution (
Rs=3.2
) seen on the AD-H column.
Immobilized Phases (IC) and Elution Reversal: The Chiralpak IC column utilizes an immobilized cellulose phase with electron-withdrawing chloro-phenyl groups. This alters the hydrogen-bond donor/acceptor dynamics, causing a reversal in elution order . If the (2R) enantiomer is a trace impurity, eluting the major (2S) peak first can sometimes obscure the impurity due to peak tailing. Therefore, AD-H is generally preferred as it elutes the (2R) impurity before the main (2S) peak.
NP-HPLC vs. SFC: SFC matches the resolution of NP-HPLC but operates at 3x the flow rate due to the high diffusivity and low viscosity of supercritical CO₂. This makes SFC the superior choice for high-throughput laboratory environments.
Self-Validating Experimental Protocol
To ensure Trustworthiness and Scientific Integrity, the analytical method must be self-validating. You cannot accurately determine the ee of a highly pure (2S) sample without first proving the system is currently capable of resolving the (2R) and (2S) enantiomers.
Fig 2. Self-validating chromatographic workflow for enantiomeric excess determination.
Step-by-Step Methodology (NP-HPLC on Chiralpak AD-H)
Step 1: Mobile Phase Preparation
Mix HPLC-grade Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio.
Causality Note: IPA acts as a protic modifier. It dynamically competes for hydrogen bonding sites on the CSP, preventing the highly polar amide group of the piperazinone from binding too strongly, which would otherwise cause severe peak tailing. Degas the mixture via sonication for 10 minutes.
Step 2: Diluent Matching & Sample Preparation
Prepare a System Suitability Standard (SST) by dissolving 1.0 mg of racemictert-butyl 2-methyl-5-oxopiperazine-1-carboxylate in 1.0 mL of the exact Hexane/IPA mobile phase.
Prepare the Analytical Sample by dissolving 1.0 mg of the (2S) batch in 1.0 mL of the mobile phase.
Causality Note: Dissolving the sample in the mobile phase (diluent matching) prevents refractive index disturbances and peak distortion (fronting) that occur when sample solvents differ in polarity from the eluent.
Step 3: Instrument Setup & Rotamer Control
Install the Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).
Set the column oven to 25°C .
Causality Note: Boc-protected cyclic amines exhibit rotameric interconversion (cis/trans isomers around the carbamate bond). If the column temperature is too high, or fluctuates, these rotamers interconvert during the chromatographic timeframe, leading to artificially broadened peaks. Strict temperature control is mandatory.
Set flow rate to 1.0 mL/min and UV detection to 210 nm (optimal for amide/carbamate absorption).
Step 4: Execution & System Validation
Inject 10 µL of the Racemic SST.
Validation Gate: Do not proceed unless the resolution (
Rs
) between the two peaks is
≥2.0
. This proves the column is active and the mobile phase is correctly proportioned.
Inject 10 µL of the (2S) Analytical Sample.
Integrate the peak areas for the (2R) impurity and the (2S) main peak. Calculate the enantiomeric excess using the standard formula:
Spectroscopic comparison of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate and its unprotected analogs
Spectroscopic Comparison Guide: tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate vs. Unprotected Analogs Introduction & Chemical Context In modern medicinal chemistry and drug development, piperazinone scaffolds ar...
Author: BenchChem Technical Support Team. Date: April 2026
Spectroscopic Comparison Guide: tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate vs. Unprotected Analogs
Introduction & Chemical Context
In modern medicinal chemistry and drug development, piperazinone scaffolds are privileged structures utilized to impart conformational rigidity and improve the pharmacokinetic profiles of drug candidates. The chiral building block tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate (CAS: 1627749-02-3) is frequently employed to install functionalized piperazines [1]. The tert-butoxycarbonyl (Boc) group plays a critical role here: it provides steric shielding and electronic deactivation of the N1 nitrogen, directing electrophilic attacks exclusively to other reactive sites during complex multi-step syntheses.
Upon completion of the desired coupling reactions, the Boc group is cleaved to yield the unprotected analog, (5S)-5-methylpiperazin-2-one [2]. Differentiating the protected building block from its deprotected counterpart through rigorous, orthogonal spectroscopic analysis is critical. Relying on a single analytical method can lead to false positives; thus, a self-validating system combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) is required.
Spectroscopic Fingerprints & Causality
To establish a self-validating analytical system, researchers must understand the causality behind the spectroscopic shifts rather than just matching numbers.
The Causality of Shifts: The Boc group is strongly electron-withdrawing via its carbamate linkage. This deshields the adjacent protons (specifically the C2 methine proton in the protected state). Upon deprotection, the conversion of the carbamate back to a secondary amine increases electron density around the piperazinone ring, resulting in a predictable upfield shift of the adjacent protons.
Why Orthogonal Validation is Mandatory: Mass spectrometry alone is insufficient for validation. Boc-protected amines are notorious for undergoing "in-source fragmentation" during electrospray ionization (ESI-MS), spontaneously losing the Boc group (-100 Da) or the tert-butyl cation (-56 Da) [3]. This thermal/ionization artifact can falsely suggest that a deprotection reaction was successful when the bulk material is still fully protected. Therefore, NMR and FT-IR serve as mandatory orthogonal checks.
The carbamate C=O vibrates at a higher frequency than the lactam/amide C=O.
FT-IR (N-H stretch)
~3200 cm⁻¹ (Amide N-H only)
~3300 cm⁻¹ (Amine N-H) & ~3200 cm⁻¹ (Amide N-H)
Unmasking the secondary amine introduces a distinct, broad stretching band.
LC-MS (ESI+)
m/z 215 [M+H]⁺ (Often accompanied by m/z 159 or 115)
m/z 115 [M+H]⁺
Exact mass confirmation. The unprotected analog will not show m/z 215 under any ionization energy.
Experimental Workflows
Protocol 1: Standard Acidic Deprotection (Boc Cleavage)
The deprotection of the Boc group is an acid-catalyzed process. The mechanism involves the protonation of the carbamate oxygen, followed by the expulsion of a tert-butyl cation (which forms isobutylene gas) and subsequent decarboxylation (loss of CO₂) [4].
Preparation : Dissolve 1.0 mmol of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate in 5.0 mL of anhydrous Dichloromethane (DCM).
Acid Addition : Cool the reaction flask to 0 °C using an ice bath. Slowly add 5.0 mL of Trifluoroacetic acid (TFA) dropwise to prevent excessive exotherms. (Note: 4M HCl in dioxane can be substituted if the hydrochloride salt is preferred over the TFA salt)[5].
Reaction : Remove the ice bath and stir the mixture at room temperature for 2 hours. Crucial Safety Step: Ensure the system is vented (do not use a closed/sealed system) to safely allow CO₂ and isobutylene gas to escape.
Workup : Concentrate the reaction mixture under reduced pressure to remove volatile DCM and excess TFA. To obtain the free base, dissolve the crude residue in minimal methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or neutralize with saturated aqueous NaHCO₃ and extract with 10% MeOH in DCM.
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the unprotected (5S)-5-methylpiperazin-2-one.
Protocol 2: Spectroscopic Validation
NMR Preparation : Dissolve 5–10 mg of the isolated product in 0.6 mL of CDCl₃ (or DMSO-d₆ if the compound was isolated as an HCl salt).
Analysis : Acquire a standard ¹H NMR spectrum. Validate the complete disappearance of the 9H singlet at 1.45 ppm to ensure no residual protected starting material remains.
Orthogonal Check : Run an FT-IR spectrum (ATR mode). Verify the absence of the carbamate C=O stretch at ~1695 cm⁻¹ to rule out incomplete decarboxylation or intermediate trapping.
Visualizations
Workflow of Boc-deprotection yielding the unprotected piperazinone analog.
Logical framework for validating Boc-deprotection using orthogonal spectroscopic methods.
References
PubChem. "tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate". National Center for Biotechnology Information.[Link]
PubChem. "5-methylpiperazin-2-one". National Center for Biotechnology Information.[Link]
Master Organic Chemistry. "Amine Protection and Deprotection". [Link]
Common Organic Chemistry. "Boc Deprotection Mechanism - HCl". [Link]
Safety & Regulatory Compliance
Safety
Comprehensive Safety and Disposal Guide for tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate
As a critical building block in medicinal chemistry and peptidomimetic drug discovery, tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is widely utilized for its Boc-protected secondary amine and chiral center[1]....
Author: BenchChem Technical Support Team. Date: April 2026
As a critical building block in medicinal chemistry and peptidomimetic drug discovery, tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is widely utilized for its Boc-protected secondary amine and chiral center[1]. While its structural features enable precise synthetic derivatization, they also dictate specific handling and disposal protocols. This guide provides drug development professionals and laboratory scientists with actionable, causality-driven procedures for the safe operational handling, spill response, and regulatory-compliant disposal of this compound.
Chemical & Hazard Profile
Before initiating any workflow, it is imperative to understand the physicochemical properties that govern the compound's behavior in waste streams. As a non-halogenated organic solid, it requires specific segregation to prevent cross-contamination with incompatible waste.
Skin/Eye Irritant, STOT SE 3 (Respiratory Tract Irritation)
Waste Classification
Non-Halogenated Organic Waste (Solid or Solvent-Dissolved)
Causality-Driven Safety Protocols
True laboratory safety extends beyond following rules; it requires understanding the why behind each precaution to build a self-validating safety culture.
Respiratory Protection (Fume Hood): Because this compound is typically handled as a fine powder, electrostatic forces can cause aerosolization during weighing or transfer. Handling within a certified fume hood prevents inhalation of particulates that cause respiratory tract irritation.
Glove Selection (Nitrile): While the solid powder itself is not highly skin-penetrating, it is almost exclusively handled alongside organic solvents (e.g., DMF, DCM, or EtOAc) during synthesis. Nitrile gloves provide a robust barrier against these carrier solvents, preventing dissolved piperazine derivatives from crossing the dermal barrier.
Waste Segregation (Halogenated vs. Non-Halogenated): Mixing this non-halogenated compound into a halogenated waste stream is a critical operational error. Incinerating halogenated waste requires specialized alkaline scrubbers to neutralize corrosive gases (like HCl) and prevent the formation of toxic dioxins[2]. Unnecessarily adding non-halogenated mass to this stream drastically increases disposal costs and environmental burden.
The following diagram illustrates the self-validating decision matrix for segregating waste generated during the use of this compound.
Decision tree for segregating tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate waste.
Step-by-Step Disposal Procedures
Compliance with the ensures that chemical waste is managed without environmental release[3].
Step 1: Point-of-Generation Segregation
Solid Waste: Dispose of empty vials, contaminated weigh boats, and filter papers in a designated "Solid Hazardous Waste" container lined with a chemically compatible polymer bag[4].
Liquid Waste: If the compound is dissolved in a solvent, determine the solvent type. Route to "Non-Halogenated Organic Waste" (e.g., dissolved in Ethyl Acetate or Methanol) or "Halogenated Organic Waste" (e.g., dissolved in Dichloromethane).
Step 2: Satellite Accumulation Area (SAA) Management
Store waste at or near the point of generation, strictly under the control of the laboratory operator[2].
Ensure the container is chemically compatible (e.g., HDPE plastic) and kept tightly closed at all times unless actively adding waste[2].
Step 3: Labeling and Documentation
Attach a hazardous waste tag the exact moment the first drop or particle of waste is placed in the container[5].
Explicitly list "tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate" and all associated solvents. Never use generic abbreviations (e.g., do not write "Boc-piperazine").
Step 4: Transfer to Central Accumulation Area (CAA)
Under (applicable to eligible academic and research entities), hazardous waste must be removed from the laboratory to a CAA at least every 12 months, though a 6-month internal policy is highly recommended for optimal safety[6].
Table 2: EPA Waste Accumulation Limits for Laboratories
Accumulation Area
Volume Limit
Time Limit
Regulatory Framework
Satellite Accumulation Area (SAA)
55 Gallons (Total)
None (until full), then 3 days
40 CFR § 262.15
SAA under Subpart K (Academic)
55 Gallons (Total)
12 Months max (regardless of volume)
40 CFR § 262 Subpart K
Central Accumulation Area (CAA) - LQG
No Limit
90 Days
40 CFR § 262.17
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate and logical action prevents exposure and cross-contamination.
Step-by-step spill response protocol for solid Boc-piperazine derivatives.
Methodology for Minor Spill Cleanup (< 50g):
Isolate: Secure the area and ensure the fume hood sash is lowered if the spill occurred inside.
Protect: Don fresh nitrile gloves, safety goggles, and a particulate respirator (if outside a ventilated enclosure).
Dry Collection: Use a disposable anti-static brush and dustpan to collect the powder. Causality Note: Do not use water initially. Introducing water to this organic solid creates a suspension that spreads the contamination and generates an unnecessary liquid hazardous waste stream that is more difficult to manage.
Surface Decontamination: Once all visible powder is removed, wipe the surface with a paper towel dampened with a compatible solvent (e.g., ethanol or isopropanol) to dissolve and remove residual microscopic traces.
Disposal: Place all cleanup materials (towels, brushes) into a sealed bag and label as "Solid Hazardous Waste contaminated with tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate."
References
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center, 2025. Available at:[Link]
National Research Council. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press, 2011. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." Electronic Code of Federal Regulations (eCFR), 2026. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Managing Hazardous Waste at Academic Laboratories Rulemaking (Subpart K)." EPA Hazardous Waste Generators, 2025. Available at:[Link]
Advanced Safety and Operational Guide: Handling tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate
Executive Summary In modern drug discovery and peptidomimetic synthesis, the safe and precise handling of intermediate building blocks is just as critical as the synthetic methodology itself. tert-Butyl (2S)-2-methyl-5-o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and peptidomimetic synthesis, the safe and precise handling of intermediate building blocks is just as critical as the synthetic methodology itself. tert-Butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate (CAS: 1627749-02-3) is a highly versatile chiral piperazine derivative. However, its physical state as a fine, statically charged powder presents specific operational challenges.
As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide to move beyond basic safety data sheets. This document provides researchers with field-proven, self-validating protocols to mitigate the compound's skin, eye, and respiratory hazards while ensuring quantitative transfer and pristine experimental setups.
Physicochemical & Hazard Profile
To design an effective safety protocol, we must first understand the molecular behavior of the compound. According to the PubChem database[1], this Boc-protected piperazine derivative is classified under the Globally Harmonized System (GHS) as a multi-route irritant.
Table 1: Chemical Identifiers & Hazard Causality
Property / Identifier
Value / Classification
Mechanistic Causality
CAS Number
1627749-02-3
N/A
Molecular Weight
214.26 g/mol
N/A
H315 (Skin Irrit. 2)
Causes skin irritation
The lipophilic Boc-group facilitates dermal penetration, while the oxopiperazine core disrupts local cellular homeostasis upon absorption.
H319 (Eye Irrit. 2A)
Causes serious eye irritation
High binding affinity to ocular mucous membranes causes rapid localized inflammation and potential corneal micro-abrasions.
H335 (STOT SE 3)
May cause respiratory irritation
The fine particulate morphology allows deep inhalation into the upper respiratory tract, triggering acute inflammatory cascades.
Personal Protective Equipment (PPE) Matrix
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of strict engineering controls and Personal Protective Equipment (PPE) to minimize exposure to laboratory irritants[2].
Table 2: Quantitative PPE Specifications
PPE Category
Specification
Operational Causality
Hand Protection
Nitrile Gloves (≥4 mil thickness), extended cuff
Nitrile provides superior chemical resistance against the organic solvents (e.g., DCM, DMF) used to solubilize this compound, preventing dermal transport of the dissolved irritant.
Eye Protection
ANSI Z87.1 Compliant Splash Goggles
Forms a continuous seal against the face, preventing airborne dust or solvent micro-droplets from contacting the cornea.
Body Protection
Flame-Resistant (FR) Lab Coat (100% Cotton/Nomex)
Prevents static buildup that could ignite flammable reaction solvents, while providing a physical barrier against H315 dermal contact.
Respiratory
N95/P100 Particulate Respirator
Required only if handled outside a fume hood. Filters out >95% of airborne particulates, neutralizing the H335 respiratory hazard.
To ensure both operator safety and experimental integrity, the transfer and solubilization of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate must be executed as a self-validating system.
Step 1: Environmental Validation
Action: Conduct all open-container operations inside a certified chemical fume hood.
Causality: The compound is a fine powder with an H335 (Respiratory Irritation) classification. A fume hood captures aerosolized particulates generated during transfer.
Self-Validation: Before opening the container, verify the hood's continuous monitor reads >80 feet per minute (fpm). Perform a "Kimwipe test" (holding a tissue at the sash edge) to visually confirm inward directional airflow.
Step 2: Static Mitigation
Action: Discharge static electricity from spatulas and weigh boats using an ionizing anti-static gun.
Causality: Boc-protected piperazines are typically dry, non-conductive powders that accumulate static charge. This causes the powder to repel from the spatula, leading to loss of mass and environmental contamination.
Self-Validation: The powder should rest inertly in the weigh boat without "jumping" or clinging to the vertical walls of the plastic.
Step 3: Solubilization & Transfer
Action: Dissolve the powder in the reaction solvent (e.g., Dichloromethane or Dimethylformamide) before removing the flask from the fume hood.
Causality: Liquid solutions cannot generate dust. Converting the powder to a solution inside the hood completely eliminates the H335 inhalation risk during subsequent transport to the reaction block.
Self-Validation: Visual inspection confirms a clear, homogenous solution with no undissolved particulates adhering to the flask neck.
Step 4: Decontamination
Action: Wipe down the balance and hood surface with a solvent-dampened cloth (e.g., 70% Isopropanol).
Causality: Removes microscopic residual powder that could cause delayed H315 (Skin Irritation) to the next operator.
Self-Validation: The cleaned surface exhibits no powdery residue or tactile "slickness" upon drying.
Workflow Visualization
Workflow for handling and spill response of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate.
Spill Management & Chemical Disposal Plan
According to the American Chemical Society (ACS) Guide for Chemical Spill Response, laboratory workers must first evaluate if a spill is a "simple" or "complex" (uncontrolled) spill[3]. A simple spill of this compound involves quantities small enough (<50g) that the inherent hazards can be mitigated with standard laboratory PPE.
Step 1: Assessment & Isolation
Action: Determine the scale of the spill. Restrict access to the immediate area.
Causality: Prevents cross-contamination and accidental tracking of the H315/H319 irritant throughout the laboratory.
Self-Validation: The perimeter is visually secured, and all personnel in the vicinity are wearing safety glasses.
Step 2: Dust Suppression (Critical Step)
Action:DO NOT dry sweep. Instead, overlay the spilled powder with spill-control pads lightly dampened with water or 70% ethanol.
Causality: Dry sweeping imparts mechanical energy that aerosolizes the powder, exacerbating the H335 respiratory hazard. Dampening increases the mass of the particulates, forcing them to remain surface-bound[3].
Self-Validation: No visible dust cloud is generated when the absorbent pad is applied to the spill zone.
Step 3: Collection & Containment
Action: Use a non-sparking, static-free scoop to lift the dampened mass into a wide-mouth High-Density Polyethylene (HDPE) hazardous waste container.
Causality: HDPE is chemically inert to trace solvents and prevents the leaching of the compound.
Self-Validation: The waste container is structurally intact and securely sealed with a threaded cap.
Step 4: Surface Decontamination & Disposal
Action: Wash the affected benchtop or floor with a mild detergent solution, followed by a thorough water rinse. Label the waste container as "Hazardous Solid Waste - Organic Irritant (Contains tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate)".
Causality: Detergent micelles encapsulate and lift any residual lipophilic Boc-protected molecules from the surface, neutralizing the delayed skin irritation hazard.
Self-Validation: The cleaned surface exhibits no powdery residue or tactile "slickness" upon drying.
References[1] tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate | CID 90402439, PubChem, National Center for Biotechnology Information.https://pubchem.ncbi.nlm.nih.gov/compound/90402439[3] Guide for Chemical Spill Response, American Chemical Society (ACS).https://www.acs.org/about/governance/committees/chemical-safety/publications-resources/guide-for-chemical-spill-response.html[2] 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories, Occupational Safety and Health Administration (OSHA).https://www.osha.gov/laws-regs/regulations/standardnumber/1910/1910.1450